Fmoc-Phe(3,4-DiF)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSYIDJNVXPQRM-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478262 | |
| Record name | Fmoc-3,4-difluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198560-43-9 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-difluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198560-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-3,4-difluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Phe(3,4-DiF)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Fmoc-3,4-difluoro-L-phenylalanine (Fmoc-Phe(3,4-DiF)-OH), a key building block in modern peptide science. The incorporation of fluorinated amino acids into peptides is a powerful strategy for modulating their conformational preferences, metabolic stability, and biological activity. This document serves as a valuable resource for researchers engaged in peptide synthesis and drug discovery.
Core Chemical and Physical Properties
This compound is a derivative of the amino acid phenylalanine, featuring two fluorine atoms on the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS).
| Property | Value | Reference |
| CAS Number | 198560-43-9 | [1][2] |
| Molecular Formula | C₂₄H₁₉F₂NO₄ | [1] |
| Molecular Weight | 423.41 g/mol | [1] |
| Appearance | White to off-white solid/powder | [3] |
| Purity | ≥98.0% (HPLC) | |
| Boiling Point | 622.7°C at 760 mmHg | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [3] |
| Storage | 2-8°C, dry and sealed | [1] |
Molecular Structure
The chemical structure of this compound is fundamental to its role in peptide synthesis. The Fmoc group provides a base-labile protecting group for the amine, while the difluorinated phenyl ring offers unique properties to the resulting peptide.
Caption: Chemical structure of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a crucial reagent for the incorporation of 3,4-difluorophenylalanine into synthetic peptides. The presence of the fluorine atoms can enhance the metabolic stability of the peptide by blocking sites of enzymatic degradation and can also influence the peptide's conformation and binding affinity to its target due to the electron-withdrawing nature of fluorine.[1][4]
General Workflow of SPPS using this compound
The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and washing.
Caption: General workflow for solid-phase peptide synthesis.
Experimental Protocols
The following are generalized yet detailed protocols for the use of this compound in manual solid-phase peptide synthesis. These protocols may require optimization based on the specific peptide sequence and resin used.
Resin Preparation and Swelling
-
Resin Selection : Choose a resin appropriate for the desired C-terminus (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[5]
-
Swelling : Place the resin in a reaction vessel and add N,N-dimethylformamide (DMF). Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.[6] After swelling, drain the DMF.
Fmoc Deprotection
-
Reagent Preparation : Prepare a 20% (v/v) solution of piperidine in DMF.
-
Deprotection Reaction : Add the 20% piperidine/DMF solution to the swollen resin. Agitate the mixture for 3 minutes, then drain the solution.[6]
-
Second Deprotection : Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[6]
-
Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 washes with 5 mL of DMF each) to remove piperidine and the Fmoc adduct.[6]
Amino Acid Coupling
-
Activation Reagent Preparation : This protocol uses HBTU/DIEA as an example. In a separate vial, dissolve this compound (e.g., 4 equivalents relative to resin loading) and HBTU (e.g., 3.8 equivalents) in DMF.[6]
-
Activation : Add N,N-diisopropylethylamine (DIEA) (e.g., 8 equivalents) to the amino acid/HBTU mixture.[6] Allow the solution to pre-activate for 2-5 minutes.[6]
-
Coupling Reaction : Add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Reaction Time : Agitate the reaction mixture for 1-2 hours at room temperature.[6] The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.[6] If the test is positive (indicating free amines), the coupling step should be repeated.
-
Washing : After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (e.g., 3-5 washes) to remove excess reagents and byproducts.[6]
This deprotection-coupling cycle is repeated for each amino acid in the peptide sequence.
Cleavage and Deprotection
-
Final Washing : After the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[6]
-
Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is "Reagent K," which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT). For many peptides, a simpler mixture of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) is sufficient.[7] Caution : TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation : Filter the resin and collect the filtrate into a cold tube of diethyl ether. The crude peptide will precipitate.
-
Isolation : Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times. Dry the crude peptide under vacuum.[6]
Purification
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Biological Significance and Signaling Pathways
The incorporation of 3,4-difluorophenylalanine can significantly impact the biological activity of peptides. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets through mechanisms like hydrogen bonding or dipole-dipole interactions. Furthermore, the increased hydrophobicity of the fluorinated residue can enhance membrane permeability and proteolytic resistance.[4][8]
References
- 1. This compound [myskinrecipes.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Fmoc-3,4-difluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3,4-difluoro-L-phenylalanine is a fluorinated derivative of the natural amino acid L-phenylalanine. The strategic incorporation of fluorine atoms into the phenyl ring significantly alters the electronic properties of the side chain, thereby influencing molecular interactions and enhancing the metabolic stability of peptides. This makes it a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics with improved pharmacological profiles. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine allows for its straightforward integration into standard automated and manual peptide synthesis protocols. This guide provides a comprehensive overview of the core physical properties, experimental protocols, and applications of this important synthetic amino acid.
Core Physical and Chemical Properties
The physical and chemical characteristics of Fmoc-3,4-difluoro-L-phenylalanine are summarized in the table below. These properties are essential for its handling, storage, and use in synthetic applications.
| Property | Value | Reference(s) |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-3,4-difluoro-L-phenylalanine | |
| Synonyms | Fmoc-L-Phe(3,4-DiF)-OH, Fmoc-3,4-difluoro-L-Phe-OH | [1] |
| CAS Number | 198560-43-9 | [1][2] |
| Molecular Formula | C₂₄H₁₉F₂NO₄ | [1][2] |
| Molecular Weight | 423.41 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 165 - 168 °C | [1] |
| Optical Rotation | [α]²⁰D = -42 ± 1° (c=1 in DMF) | [1] |
| Purity (HPLC) | ≥98% | [1] |
| Storage Temperature | 0 - 8 °C | [1] |
Experimental Protocols
General Protocol for Fmoc Protection of 3,4-difluoro-L-phenylalanine
This protocol outlines the chemical reaction to attach the Fmoc protecting group to the free amine of 3,4-difluoro-L-phenylalanine.
Materials:
-
3,4-difluoro-L-phenylalanine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl) or citric acid for acidification
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 3,4-difluoro-L-phenylalanine in a 10% aqueous solution of sodium bicarbonate. The mixture is stirred in an ice bath.
-
Addition of Fmoc Reagent: A solution of Fmoc-OSu or Fmoc-Cl in 1,4-dioxane is added dropwise to the amino acid solution while maintaining the temperature at 0-5 °C.
-
Reaction: The reaction mixture is stirred and allowed to warm to room temperature overnight.
-
Work-up: The reaction mixture is diluted with water and washed with hexane or ether to remove unreacted Fmoc reagent and byproducts.
-
Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2-3 with dilute hydrochloric acid or citric acid. This will precipitate the Fmoc-protected amino acid.
-
Extraction: The product is extracted with ethyl acetate.
-
Drying and Evaporation: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude Fmoc-3,4-difluoro-L-phenylalanine can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white solid.
Characterization:
The final product should be characterized to confirm its identity and purity using methods such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point Analysis: As a physical indicator of purity.
Applications in Peptide Synthesis
Fmoc-3,4-difluoro-L-phenylalanine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of this non-natural amino acid can confer several advantageous properties to the resulting peptide, including:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation, leading to a longer in vivo half-life.
-
Modulation of Bioactivity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of the aromatic ring and influence binding affinity and selectivity for biological targets.
-
Conformational Control: Fluorine substitution can influence the conformational preferences of the peptide backbone and side chains.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for incorporating Fmoc-3,4-difluoro-L-phenylalanine into a peptide chain using SPPS.
Caption: General workflow for solid-phase peptide synthesis.
Signaling Pathways and Biological Activity
Fmoc-3,4-difluoro-L-phenylalanine itself is not biologically active in terms of interacting with specific signaling pathways. It is a protected amino acid intended for synthesis. The biological activity and the signaling pathways modulated are properties of the final peptide into which this amino acid is incorporated.
For example, the introduction of fluorinated phenylalanine residues into peptide hormones or enzyme inhibitors can significantly alter their binding affinity to specific receptors or enzymes. This can, in turn, modulate downstream signaling cascades. The precise effect is context-dependent and must be evaluated for each specific peptide sequence. The use of fluorinated amino acids is a key strategy in medicinal chemistry to fine-tune the pharmacological properties of peptide-based drug candidates.
Logical Relationship of Synthesis and Application
The following diagram illustrates the logical flow from the synthesis of the protected amino acid to its application in creating bioactive peptides.
Caption: Logical flow from synthesis to drug development.
References
Solubility Profile of Fmoc-Phe(3,4-DiF)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of Fmoc-Phe(3,4-DiF)-OH, a fluorinated amino acid derivative crucial in peptide synthesis and drug discovery. Understanding the solubility of this reagent in common laboratory solvents is paramount for optimizing reaction conditions, ensuring efficient coupling, and ultimately improving the yield and purity of synthesized peptides. While comprehensive quantitative data across a wide range of solvents is not extensively available in published literature, this guide consolidates the existing data, provides qualitative assessments, and presents a detailed experimental protocol for researchers to determine solubility in their specific systems.
Quantitative Solubility Data
The available quantitative solubility data for this compound is currently limited to Dimethyl sulfoxide (DMSO). This data is summarized in the table below. It is important to note that for many Fmoc-protected amino acids, solubility should be determined empirically for specific applications and desired concentrations.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (M) | Conditions |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 | 0.236 | Sonication may be required |
Molecular Weight of this compound: 423.41 g/mol
Qualitative Solubility Assessment
Based on general principles for Fmoc-protected amino acids and available information on related compounds, a qualitative assessment of solubility in other common laboratory solvents can be inferred. These should be considered as guidelines, with empirical testing recommended.
-
N,N-Dimethylformamide (DMF): Expected to have good to excellent solubility. DMF is a polar aprotic solvent widely used in solid-phase peptide synthesis (SPPS) and is generally effective at dissolving Fmoc-amino acids.
-
N-Methyl-2-pyrrolidone (NMP): Expected to have good to excellent solubility. NMP is another polar aprotic solvent often used as a substitute for DMF and is known for its high solvating power.
-
Dichloromethane (DCM): Expected to have limited solubility. As a less polar solvent, DCM is generally not as effective for dissolving Fmoc-amino acids, which possess a higher degree of polarity.
-
Tetrahydrofuran (THF): Expected to have moderate solubility. Its polarity is lower than DMF and DMSO, which may result in lower achievable concentrations.
-
Acetonitrile (ACN): Expected to have moderate to limited solubility.
-
Alcohols (Methanol, Ethanol): Expected to have limited solubility. While polar, the hydrogen-bonding nature of alcohols may not be as effective at solvating the large, nonpolar Fmoc group.
-
Water: Expected to be insoluble . The hydrophobic nature of the Fmoc group and the phenyl ring makes Fmoc-protected amino acids generally insoluble in aqueous solutions without the use of co-solvents or pH adjustment.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in a solvent of interest. This protocol is adapted from standard laboratory procedures for solubility assessment.
Materials
-
This compound
-
Solvent of interest (e.g., DMF, DCM, etc.)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer
-
Thermostatic shaker or rotator
-
Centrifuge
-
Syringe filters (0.2 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
-
-
Generation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the solvent of interest. The excess solid should be clearly visible.
-
Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
-
Sample Preparation and Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a 0.2 µm syringe filter to remove any undissolved solid particles.
-
Immediately dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
Logical Relationship of Factors Affecting Solubility
The solubility of Fmoc-protected amino acids is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions.
Caption: Factors influencing the solubility of this compound.
A Technical Guide to the NMR and Mass Spectrometry of Fmoc-Phe(3,4-DiF)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N-α-Fmoc-3,4-difluoro-L-phenylalanine (Fmoc-Phe(3,4-DiF)-OH). This fluorinated amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), where the incorporation of fluorine atoms can significantly enhance the metabolic stability and binding affinity of peptide-based therapeutics. This document offers predicted spectral data, detailed experimental protocols, and workflow diagrams to support researchers in the characterization of this important compound.
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₄H₁₉F₂NO₄ |
| Molecular Weight | 423.41 g/mol |
| CAS Number | 198560-43-9 |
| Appearance | White to off-white solid |
Predicted NMR Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following NMR data are predicted based on the known spectra of the non-fluorinated analog, Fmoc-Phe-OH, and the established effects of fluorine substitution on aromatic systems. The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to induce downfield shifts in the signals of nearby protons and carbons.
Predicted ¹H NMR Data
The following table outlines the predicted chemical shifts (δ) for the protons of this compound.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (Fmoc) | 7.85 - 7.95 | d |
| Aromatic (Fmoc) | 7.65 - 7.75 | d |
| Aromatic (Fmoc) | 7.30 - 7.45 | m |
| Aromatic (Phe) | 7.00 - 7.20 | m |
| α-CH (Phe) | 4.40 - 4.60 | m |
| β-CH₂ (Phe) | 3.10 - 3.30 | m |
| CH (Fmoc) | 4.20 - 4.30 | t |
| CH₂ (Fmoc) | 4.10 - 4.20 | d |
| NH | 7.50 - 7.60 | d |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are summarized below, reflecting the influence of the fluorine substituents.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (Carboxyl) | 173 - 175 |
| Carbonyl (Fmoc) | 156 - 158 |
| Aromatic (Fmoc) | 143 - 145, 141 - 142, 127 - 129, 125 - 126, 120 - 121 |
| Aromatic (Phe, C-F) | 148 - 152 (d, ¹JCF) |
| Aromatic (Phe) | 135 - 137, 125 - 127, 117 - 119 |
| α-C (Phe) | 55 - 57 |
| β-C (Phe) | 37 - 39 |
| CH (Fmoc) | 46 - 48 |
| CH₂ (Fmoc) | 66 - 68 |
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms on the phenyl ring.
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| F-3 (Phe) | -135 to -145 | d |
| F-4 (Phe) | -135 to -145 | d |
Predicted Mass Spectrometry Data
The mass spectrum of this compound is predicted to show a prominent molecular ion peak and characteristic fragmentation patterns.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 424.13 | Protonated molecular ion |
| [M+Na]⁺ | 446.11 | Sodium adduct |
| [M-Fmoc]⁺ | 202.06 | Loss of the Fmoc group |
| [Fmoc-H]⁺ | 221.09 | Fmoc group fragment |
| [Fmoc-CH₂]⁺ | 193.07 | Fragment from Fmoc group |
| [C₁₄H₁₀]⁺ | 178.08 | Fluorenyl fragment |
Experimental Protocols
The following sections provide detailed methodologies for acquiring NMR and mass spectrometry data for this compound.
NMR Spectroscopy Protocol
A general protocol for obtaining high-quality NMR spectra of Fmoc-protected amino acids is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Set the sample temperature, typically to 25 °C.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A proton-decoupled experiment may be beneficial to simplify the spectrum.
-
2D NMR (Optional): For unambiguous peak assignment, consider acquiring 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C).
-
Mass Spectrometry Protocol
The following protocol is suitable for the analysis of this compound by electrospray ionization mass spectrometry (ESI-MS).
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Calibrate the instrument according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion and other adducts.
-
Perform tandem MS (MS/MS) on the molecular ion peak ([M+H]⁺) to obtain fragmentation data for structural confirmation. Use collision-induced dissociation (CID) as the fragmentation method.
-
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for NMR and mass spectrometry analysis.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
A Technical Guide to Fmoc-Phe(3,4-DiF)-OH: Commercial Availability, Purity, and Analytical Protocols
For researchers, scientists, and professionals in drug development, the quality and reliable sourcing of specialized reagents are paramount. Fmoc-Phe(3,4-DiF)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-3,4-difluoro-L-phenylalanine, is a critical building block in modern peptide synthesis. The incorporation of difluorinated phenylalanine residues can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of peptide-based therapeutics.[1] This guide provides an in-depth overview of commercial suppliers, purity specifications, and detailed analytical methodologies for this essential compound.
Commercial Suppliers and Purity Specifications
A variety of chemical suppliers offer this compound, generally with a high degree of purity suitable for peptide synthesis and other research applications. The most common analytical technique for purity assessment cited by suppliers is High-Performance Liquid Chromatography (HPLC). The table below summarizes the offerings from several prominent commercial vendors.
| Supplier | Stated Purity | Analytical Method | CAS Number |
| Chem-Impex | ≥ 98% | HPLC | 198560-43-9[1] |
| Fisher Scientific (Thermo Scientific) | ≥ 94.0% | HPLC[2] | 198560-43-9[2][3] |
| Sigma-Aldrich (Merck) | ≥ 98.0% | HPLC | 198560-43-9[4][5] |
| Anaspec | Information not specified | Not specified | Not specified[6] |
| United States Biological | Highly Purified | Not specified | 198560-43-9[7] |
| MedChemExpress | Information not specified | Not specified | 198560-43-9[8] |
| MySkinRecipes | 97% | Not specified | 198560-43-9[7] |
Note: Purity specifications and availability are subject to change. It is recommended to consult the supplier's most recent certificate of analysis for lot-specific data.
Experimental Protocols for Quality Assessment
To ensure the integrity of this compound for sensitive applications like peptide synthesis, rigorous quality control is essential. Below are detailed, representative protocols for key analytical techniques used to verify the purity and identity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a standard reverse-phase HPLC method for assessing the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and 280 nm.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 1:1 acetonitrile:water mixture.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.
Mass Spectrometry (MS) for Identity Confirmation
Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is used to confirm the molecular weight of the compound.
-
Instrumentation: An ESI-TOF mass spectrometer.
-
Sample Preparation: The sample prepared for HPLC analysis can be directly infused or analyzed via LC-MS.
-
Ionization Mode: Negative ion mode is often suitable for detecting the deprotonated molecule [M-H]⁻.
-
Expected Mass:
-
Molecular Formula: C₂₄H₁₉F₂NO₄
-
Molecular Weight: 423.41 g/mol
-
Expected [M-H]⁻: m/z 422.12
-
-
Data Analysis: The observed mass-to-charge ratio should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H and ¹⁹F NMR spectroscopy can provide detailed structural information and confirm the identity and integrity of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the fluorenyl (Fmoc), phenyl, and amino acid backbone protons. The integration of these signals should correspond to the number of protons in each part of the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for verifying the 3,4-difluoro substitution pattern on the phenyl ring. The spectrum should exhibit two distinct fluorine signals with characteristic coupling patterns.
-
Data Analysis: Chemical shifts, coupling constants, and integration values are compared against expected values for the structure of this compound.
Workflow and Application in Peptide Synthesis
This compound is primarily used as a monomer in solid-phase peptide synthesis (SPPS). The workflow for its incorporation into a growing peptide chain follows a well-established cycle of deprotection, coupling, and washing steps.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fhi.mpg.de [fhi.mpg.de]
- 5. Fmoc-Phe(3,4-F2)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to N-Fmoc-3,4-difluoro-L-phenylalanine (CAS 198560-43-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, handling, and applications of N-Fmoc-3,4-difluoro-L-phenylalanine, a key building block in modern peptide synthesis and drug discovery.
Core Properties
N-Fmoc-3,4-difluoro-L-phenylalanine is a synthetic amino acid derivative valued for its ability to introduce fluorine into peptide structures. The presence of the difluoro-substituted phenyl ring can significantly enhance the biological activity and stability of the resulting peptides.
Chemical and Physical Properties
The following table summarizes the key quantitative data for N-Fmoc-3,4-difluoro-L-phenylalanine.
| Property | Value | Reference(s) |
| CAS Number | 198560-43-9 | [1][2][3][4] |
| Molecular Formula | C₂₄H₁₉F₂NO₄ | [5][6][7] |
| Molecular Weight | 423.41 g/mol | [5][6][7] |
| Appearance | White to off-white solid/powder | [6][8] |
| Purity | ≥98% (HPLC) | [8] |
| Melting Point | 165 - 168 °C | [8] |
| Boiling Point | 622.7°C at 760 mmHg | [5] |
| Optical Rotation | [a]²⁰/D = -42 ± 1º (c=1 in DMF) | [8] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [6] |
Handling and Safety
Proper handling and storage are crucial to maintain the integrity of N-Fmoc-3,4-difluoro-L-phenylalanine and ensure laboratory safety.
Safety and Personal Protective Equipment (PPE)
| Aspect | Recommendation | Reference(s) |
| General Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed. | [2] |
| Eye Protection | Use safety glasses with side-shields conforming to EN166. | [2] |
| Hand Protection | Handle with gloves. | [2] |
| Body Protection | Choose body protection according to the amount and concentration of the substance at the workplace. | [2] |
| First Aid (Skin) | Wash off with soap and plenty of water. | [2] |
| First Aid (Eyes) | Flush eyes with water as a precaution. | [2] |
| First Aid (Ingestion) | Never give anything by mouth to an unconscious person. Rinse mouth with water. | [2] |
| First Aid (Inhalation) | If breathed in, move person into fresh air. If not breathing, give artificial respiration. | [2] |
Storage and Stability
| Condition | Recommendation | Reference(s) |
| Storage Temperature | 2-8°C, dry and sealed. A common recommendation is storage at -20°C for long-term stability (up to 3 years for powder). | [5][6][8] |
| Incompatibilities | Strong oxidizing agents, Strong acids. | [2] |
| Hazardous Decomposition | Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF). | [2] |
Experimental Protocols and Applications
N-Fmoc-3,4-difluoro-L-phenylalanine is primarily utilized in solid-phase peptide synthesis (SPPS) to create peptides with enhanced properties. The incorporation of fluorinated amino acids can improve metabolic stability, binding affinity, and receptor selectivity.
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of N-Fmoc-3,4-difluoro-L-phenylalanine into a peptide chain using SPPS.
-
Resin Selection and Swelling : Choose a suitable resin based on the desired C-terminal of the peptide (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).[5]
-
Fmoc Deprotection : Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF. This exposes the free amine for the next coupling step.[5]
-
Amino Acid Activation and Coupling : Activate the carboxyl group of N-Fmoc-3,4-difluoro-L-phenylalanine (or another Fmoc-protected amino acid) using a coupling reagent such as HCTU. Couple the activated amino acid to the deprotected amine on the resin.
-
Washing : Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle : Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection : Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[5]
-
Purification and Analysis : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the purity and identity of the final peptide using analytical HPLC and mass spectrometry.[6]
Role in Modulating Signaling Pathways
The introduction of 3,4-difluoro-L-phenylalanine into peptides can significantly impact their interaction with biological targets, such as G-protein-coupled receptors (GPCRs). The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the aromatic ring, influencing π-π stacking and other non-covalent interactions that are critical for receptor binding and activation.
For instance, the incorporation of a difluorophenylalanine residue into somatostatin analogs has been shown to modulate their binding affinity and selectivity for different somatostatin receptor subtypes (SSTRs), which are GPCRs.[1] This highlights the potential of using N-Fmoc-3,4-difluoro-L-phenylalanine to fine-tune the pharmacological profile of peptide-based therapeutics.
Generalized GPCR Signaling Pathway
The diagram below illustrates a typical GPCR signaling cascade that can be modulated by a peptide ligand containing 3,4-difluoro-L-phenylalanine. The enhanced binding affinity or selectivity of the modified peptide can lead to a more potent or specific downstream cellular response.
Conclusion
N-Fmoc-3,4-difluoro-L-phenylalanine is a valuable tool in the field of peptide chemistry and drug development. Its incorporation into peptides can confer advantageous properties, including enhanced stability and modulated receptor interactions. A thorough understanding of its properties and handling is essential for its effective and safe use in research and development. This guide provides a foundational overview to aid researchers in harnessing the potential of this important synthetic amino acid.
References
- 1. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Boc-2,3-Difluoro-D-Phenylalanine - Creative Peptides [creative-peptides.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
The Profound Impact of Fluorine in Modifying Amino Acid Properties: A Technical Guide for Drug Discovery and Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in medicinal chemistry and protein engineering. This "uniquely powerful" element, owing to its distinct physicochemical properties, allows for the fine-tuning of amino acid characteristics, leading to peptides and proteins with enhanced stability, novel functionalities, and improved therapeutic potential. This in-depth technical guide explores the multifaceted roles of fluorine in modifying amino acid properties, providing a comprehensive resource for researchers in the field.
Modulation of Fundamental Physicochemical Properties
The substitution of hydrogen with fluorine instigates significant alterations in the electronic and steric properties of amino acid side chains, thereby influencing their acidity, lipophilicity, and conformational behavior.
Impact on Acidity (pKa)
Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic or basic groups. This modulation of acidity can have profound implications for enzyme-catalyzed reactions and receptor-ligand interactions. The proximity of fluorine to an amino group decreases its nucleophilicity, while increasing the acidity of the carboxylic acid function.[1]
Table 1: Effect of Fluorination on the pKa of Amino Acid Side Chains
| Amino Acid | Fluorinated Analog | Position of Fluorination | ΔpKa | Reference |
| Tyrosine | 3-Fluorotyrosine | C3 of Phenyl Ring | ~ -1.0 | [2] |
| Histidine | 2-Fluorohistidine | C2 of Imidazole Ring | ~ -5.0 | [3] |
| Lysine | 4,4-Difluorolysine | C4 of Side Chain | ~ -1.5 | [2] |
Note: This table is a representative summary. Actual ΔpKa values can vary depending on the specific molecular context and experimental conditions.
Tuning Lipophilicity (LogP)
The effect of fluorination on lipophilicity is complex and not always predictable. While a single fluorine atom is often considered lipophilic, the cumulative effect of multiple fluorine atoms can lead to either increased or decreased lipophilicity depending on the molecular context.[4][5] This "schizophrenic" nature arises from a delicate balance between the hydrophobic surface area and the introduction of polar C-F bonds. The strategic placement of fluorine can, therefore, be used to modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[6]
Table 2: Change in Lipophilicity (ΔLogP) upon Fluorination of Amino Acids
| Amino Acid | Fluorinated Analog | ΔLogP (Octanol/Water) | Reference |
| Leucine | 5,5,5-Trifluoroleucine | +0.6 | [7] |
| Phenylalanine | 4-Fluorophenylalanine | +0.25 | [6] |
| Proline | 4-Fluoroproline | +0.1 | [2] |
| Alanine | 3,3,3-Trifluoroalanine | +0.5 | [4] |
Note: ΔLogP values are indicative and can be influenced by the specific measurement technique and the overall molecular structure.
Conformational Control
Fluorine's steric bulk and the unique stereoelectronic effects of the C-F bond can be exploited to control the conformational preferences of amino acid side chains and the overall peptide backbone.[6][8] For instance, the gauche effect between a fluorine atom and an adjacent electronegative atom or a positively charged group can stabilize specific rotamers.[8] This conformational restriction can be a powerful tool in designing peptides with predefined secondary structures or for optimizing ligand binding to a target protein.
Enhancing Metabolic Stability and In Vivo Performance
One of the most significant advantages of incorporating fluorine into amino acids is the enhanced metabolic stability of the resulting peptides and proteins.[6][8][9] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes, which are major players in drug metabolism.[6][10] This increased resistance to proteolysis can lead to a longer in vivo half-life and improved bioavailability of peptide-based therapeutics.[4][11][12]
Impact on Protein Structure and Function
The introduction of fluorinated amino acids can have a profound impact on protein folding, stability, and function.[7][]
Protein Stability
Highly fluorinated amino acid side chains, being more hydrophobic than their hydrocarbon counterparts, can enhance protein stability through the hydrophobic effect.[7] These "fluorous" cores can lead to proteins with increased thermal and chemical stability.[7][14] Studies have shown that the incorporation of hexafluoroleucine in place of leucine can significantly increase the melting temperature of a protein.[15]
Probing Protein Environments with ¹⁹F NMR
The fluorine-19 nucleus is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to the local chemical environment.[3][8][16][17] Incorporating fluorinated amino acids into a protein provides a powerful, non-perturbative method to study protein structure, dynamics, and interactions.[18][19] The chemical shift of the ¹⁹F nucleus is highly sensitive to changes in conformation, ligand binding, and post-translational modifications, providing valuable insights that are often inaccessible with traditional proton NMR.[16][17]
Experimental Protocols
The synthesis and analysis of fluorinated amino acids and their incorporation into peptides and proteins require specialized experimental techniques.
Synthesis of Fluorinated Amino Acids
The synthesis of fluorinated amino acids can be broadly categorized into two main strategies: de novo synthesis from fluorinated building blocks and direct fluorination of amino acid precursors.[1][8][20][21][22]
-
Nucleophilic Fluorination: This involves the use of reagents like diethylaminosulfur trifluoride (DAST) or sources of fluoride ions (e.g., CsF) to introduce fluorine.[1]
-
Electrophilic Fluorination: Reagents such as N-fluorobenzensulfonimide (NFSI) or Selectfluor® are used to deliver an electrophilic fluorine atom to an electron-rich center.[1][8]
-
Flow Synthesis: Continuous flow processes offer a safe and efficient method for producing a wide range of fluorinated amino acids, especially for large-scale production.[23]
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 14. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. | Semantic Scholar [semanticscholar.org]
- 16. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 17. biophysics.org [biophysics.org]
- 18. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis of fluorinated amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 23. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews [chemistryviews.org]
The Fluorine Advantage: A Technical Guide to Fluorinated Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in drug discovery and materials science. This guide provides an in-depth exploration of the core principles, experimental methodologies, and impactful applications of this burgeoning field. By leveraging the unique physicochemical properties of fluorine, researchers can meticulously tailor peptide structure, stability, and function, paving the way for novel therapeutics and advanced biomaterials.
Introduction: The Unique Role of Fluorine in Peptide Chemistry
Fluorine, the most electronegative element, imparts profound changes to the properties of amino acids and, by extension, the peptides into which they are incorporated.[1][2] Its introduction is not merely an isosteric replacement for hydrogen but a strategic modification that can dramatically alter a peptide's conformational preferences, hydrophobicity, and metabolic stability.[3][4] These alterations stem from the strong carbon-fluorine bond, the high polarity of the C-F bond, and the unique electronic effects of fluorine substituents.[2] Consequently, fluorinated amino acids have become invaluable tools for enhancing the therapeutic potential of peptides by improving their pharmacokinetic profiles, increasing their resistance to enzymatic degradation, and modulating their binding affinity to biological targets.[3][5][6]
Impact of Fluorination on Peptide Properties: A Quantitative Perspective
The introduction of fluorine can systematically tune key biophysical parameters of peptides. The following tables summarize quantitative data from various studies, illustrating the significant impact of fluorination.
Helicity and Conformational Stability
Fluorination can either stabilize or destabilize helical structures depending on the position and nature of the fluorine substitution.[5] While highly fluorinated amino acids can exhibit lower intrinsic helix propensities compared to their hydrocarbon counterparts, their incorporation can still lead to a net stabilization of the overall protein structure due to the "fluorous stabilization effect".[7][8]
| Peptide/Protein | Amino Acid Substitution | Change in Helicity/Stability | Reference |
| Alanine-based peptide | Leucine -> Hexafluoroleucine (Hfl) | 8-fold decrease in helix propensity | [8] |
| Alanine-based peptides | Comparison of various fluoro-amino acids | Helix propensity consistently lower for highly fluorinated amino acids | [9] |
| α/γ-Hybrid Peptides | Stereoselective fluorination | Can stabilize or disrupt the 12-helix depending on stereochemistry | [5] |
| "Fluorous core" protein | Multiple hydrocarbon to fluorocarbon substitutions | ΔG°fold increased from -18.0 to -27.6 kcal/mol | [10] |
Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. Fluorination can significantly enhance resistance to enzymatic cleavage.[4][11][12] However, the effect is not always predictable and depends on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[1][9][10]
| Peptide | Enzyme | Fluorinated Amino Acid Position | Observation | Reference |
| Buforin II analogue | Trypsin | Multiple positions | Generally more stable toward trypsin digestion | [11] |
| Magainin II analogue | Trypsin | Multiple positions | Increased stability, altered cleavage patterns | [11] |
| Model Peptide | α-Chymotrypsin | P1' | Increased stability | [9] |
| Model Peptide | Pepsin | P2' | Decreased stability | [9] |
| Amphipathic Peptides | Elastase, Bromelain, Trypsin, Proteinase K | Alternating with Lysine | Degree of degradation dependent on enzyme and extent of fluorination | [13] |
Binding Affinity
Fluorination can modulate the binding affinity of peptides to their targets through various mechanisms, including altered conformation, enhanced hydrophobic interactions, and favorable electrostatic interactions. While a comprehensive database of comparative IC50 values is still emerging, specific examples highlight the potential for significant improvements in potency.
| Peptide Inhibitor Target | Peptide Modification | IC50 (Fluorinated) | IC50 (Non-fluorinated) | Fold Change | Reference |
| HIV-1 Fusion (gp41) | C31 peptide with DfeGly substitution | ~25 nM | 26.5 nM | ~1.06 | [4] |
| HIV-1 Fusion (gp41) | C31 peptide with 5³-F₃Ile substitution | ~30 nM | 26.5 nM | ~0.88 | [4] |
| HIV-1 Fusion (gp41) | C31 peptide with 5³,5'³-F₆Leu substitution | 1.49 µM | 26.5 nM | ~56-fold loss | [4] |
| Cholecystokinin-2 Receptor | MG11 octapeptide with 4-fluorobenzoate | 0.20 nM | (unmodified not reported) | - | [14] |
| Cholecystokinin-2 Receptor | MG11 octapeptide with 6-fluoronicotinate | 0.74 nM | (unmodified not reported) | - | [14] |
| Cholecystokinin-2 Receptor | MG11 octapeptide with 2-fluoropropionate | 1.80 nM | (unmodified not reported) | - | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the field of fluorinated peptide design.
Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides
Objective: To synthesize a peptide containing one or more fluorinated amino acids using an automated peptide synthesizer. This protocol is based on the widely used Fmoc/tBu strategy.[15]
Materials:
-
Fmoc-protected amino acids (standard and fluorinated)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel of the synthesizer.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (standard or fluorinated, 4 equivalents) and HBTU/HOBt (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Coupling times for fluorinated amino acids may need to be extended.[16]
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using RP-HPLC (see Protocol 3.2).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
Objective: To purify the crude fluorinated peptide from synthesis byproducts.[17][18]
Materials:
-
Crude fluorinated peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 RP-HPLC column
-
HPLC system with a UV detector
Procedure:
-
Solvent Preparation:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA). Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A / 5% B) at a flow rate appropriate for the column size.
-
Injection and Gradient Elution:
-
Inject the dissolved peptide sample onto the column.
-
Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 60 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC with a similar gradient.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of a fluorinated peptide in solution.[19][20][21]
Materials:
-
Purified fluorinated peptide
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in the buffer. Determine the exact concentration of the peptide solution using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr, or quantitative amino acid analysis). Prepare a final sample with a concentration of approximately 0.1 mg/mL.
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas flow to purge the instrument.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm (for far-UV CD)
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1 nm
-
Accumulations: 3-5 scans
-
-
-
Blank Measurement: Record a baseline spectrum of the buffer alone in the cuvette.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)
-
c is the peptide concentration in mg/mL
-
l is the path length of the cuvette in cm
-
-
-
Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil from the processed spectrum.
Protease Degradation Assay
Objective: To quantify the stability of a fluorinated peptide against a specific protease.[9][11]
Materials:
-
Purified fluorinated peptide and a non-fluorinated control peptide
-
Protease (e.g., trypsin, chymotrypsin, pepsin)
-
Appropriate reaction buffer for the chosen protease
-
Quenching solution (e.g., 10% TFA)
-
Analytical RP-HPLC system
Procedure:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the reaction buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, add the peptide solution to the reaction buffer to a final concentration of 0.1-1 mg/mL.
-
Pre-incubate the solution at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the protease to a specific enzyme:substrate ratio (e.g., 1:100 w/w).
-
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.
-
HPLC Analysis:
-
Analyze each quenched sample by analytical RP-HPLC.
-
Use a gradient that effectively separates the intact peptide from its degradation products.
-
Integrate the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining intact peptide against time.
-
Determine the half-life (t1/2) of the peptide under these conditions.
-
Compare the degradation profiles of the fluorinated and non-fluorinated peptides.
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the local environment of the fluorine atoms within the peptide and to study peptide-ligand interactions.[14]
Materials:
-
Purified fluorinated peptide
-
Deuterated solvent (e.g., D₂O with 10% H₂O)
-
NMR spectrometer equipped with a fluorine probe
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the deuterated solvent to a concentration of 0.1-1 mM.
-
NMR Acquisition:
-
Tune and match the fluorine probe.
-
Acquire a one-dimensional 19F NMR spectrum. Typical parameters include:
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
A spectral width appropriate for the chemical shift range of the fluorinated amino acid.
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to an appropriate standard (e.g., trifluoroacetic acid).
-
-
Analysis:
-
Analyze the chemical shifts, line widths, and coupling constants of the 19F signals. Changes in these parameters can provide information about the local environment, conformational changes, and binding events.
-
For interaction studies, acquire spectra in the absence and presence of a binding partner and monitor for changes in the 19F signals.
-
Visualizing Workflows and Pathways
Graphviz (DOT language) diagrams are provided to illustrate key processes in fluorinated peptide design and their mechanisms of action.
Experimental Workflow for Fluorinated Peptide Library Screening
This workflow outlines the key steps in identifying bioactive fluorinated peptides from a combinatorial library.
Caption: Workflow for screening and optimizing fluorinated peptide libraries.
Signaling Pathway of a GLP-1 Receptor Agonist (e.g., Semaglutide)
This diagram illustrates the downstream signaling cascade initiated by the binding of a GLP-1 receptor agonist, a class of drugs that often incorporates modified amino acids for enhanced stability and efficacy, to its receptor on a pancreatic β-cell.[5][6][7][8][10]
References
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. toolify.ai [toolify.ai]
- 4. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Integrated Genetic and Protein Mechanisms Underlying Glucagon-like Peptide-1 Receptor Agonists in Treating Diabetes Mellitus and Weight Loss [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Enfuvirtide, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enfuvirtide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. researchgate.net [researchgate.net]
- 15. medium.com [medium.com]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
Fmoc-Phe(3,4-DiF)-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-Phe(3,4-DiF)-OH, a fluorinated amino acid derivative crucial for advanced peptide synthesis and drug development. It is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug discovery, offering detailed information on its physicochemical properties, applications, and relevant experimental protocols.
Core Compound Data
This compound, also known as Fmoc-3,4-difluoro-L-phenylalanine, is a key building block in solid-phase peptide synthesis (SPPS). The incorporation of difluorinated phenylalanine can significantly enhance the metabolic stability, binding affinity, and overall pharmacological properties of synthetic peptides.[1][2]
Below is a summary of its key quantitative data:
| Property | Value |
| Molecular Formula | C₂₄H₁₉F₂NO₄ |
| Molecular Weight | 423.41 g/mol |
| CAS Number | 198560-43-9 |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98.0% |
| Storage | Powder: -20°C (3 years), 4°C (2 years) |
Application in Peptide Synthesis: Experimental Protocol
The primary application of this compound is as a protected amino acid in Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise construction of a peptide chain on a solid resin support.
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a resin.
Materials:
-
Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine in DMF
-
Coupling/Activation Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Solid-phase synthesis vessel
Methodology:
-
Resin Swelling: The resin is first swelled in a suitable solvent like DMF for at least one hour to ensure all reactive sites are accessible.[3]
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating it with a 20% piperidine in DMF solution.[4] This reaction is typically performed for 15-30 minutes and exposes a free amine for the next coupling step.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation: The incoming amino acid, this compound (typically 3-5 equivalents), is pre-activated. This is achieved by dissolving it in DMF with a coupling reagent like HATU and a base such as DIEA. This mixture is allowed to react for a few minutes to form the activated ester.
-
Coupling: The activated amino acid solution is added to the synthesis vessel containing the deprotected resin. The coupling reaction is allowed to proceed for 1-4 hours at room temperature to form a new peptide bond.
-
Washing: Following the coupling step, the resin is washed extensively with DMF and other solvents like DCM and IPA to remove any unreacted reagents and byproducts.
-
Cycle Repetition: Steps 2 through 6 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. This is accomplished by treating the peptide-resin with a strong acid cleavage cocktail, most commonly a mixture containing Trifluoroacetic acid (TFA), for 2-3 hours.[4]
-
Peptide Precipitation and Purification: The cleaved peptide is then precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualized Workflow
The following diagrams illustrate the logical flow of the key processes involved in utilizing this compound in peptide synthesis.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: The Fmoc deprotection step in SPPS.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Phe(3,4-DiF)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe(3,4-DiF)-OH is a fluorinated derivative of phenylalanine utilized in solid-phase peptide synthesis (SPPS) to enhance the therapeutic properties of peptides. The incorporation of 3,4-difluorophenylalanine can significantly impact a peptide's conformational stability, metabolic resistance, and binding affinity to biological targets.[1][2] The fluorine atoms, due to their high electronegativity and small size, can modulate the electronic and hydrophobic properties of the peptide, making this modified amino acid a valuable tool in drug design and development.[2]
These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based SPPS protocols.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₁₉F₂NO₄ |
| Molecular Weight | 423.41 g/mol [1] |
| CAS Number | 198560-43-9[3] |
| Appearance | White to off-white powder |
| Purity (by HPLC) | ≥98.0%[3] |
| Storage | 2-8°C, dry and sealed[1] |
SPPS Experimental Protocols
The following protocols outline the key steps for the successful incorporation of this compound into a peptide sequence.
Resin Selection and Swelling
Standard resins for Fmoc-SPPS, such as Wang or Rink Amide resin, are suitable for syntheses involving this compound. The choice of resin depends on whether a C-terminal carboxylic acid or amide is desired.
-
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
-
Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step to ensure a free amine for the subsequent coupling reaction.
-
Protocol:
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of this compound
Due to the electron-withdrawing nature of the difluorinated phenyl ring, the carboxyl group of this compound may exhibit slightly altered reactivity. Standard coupling reagents are generally effective, but monitoring the coupling efficiency is recommended.
-
Recommended Coupling Reagents: HBTU/HOBt or HATU in the presence of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA).
-
Protocol (using HBTU/DIPEA):
-
In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and HBTU (3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
After the coupling, drain the reaction solution and wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, a second coupling may be necessary.
-
Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. A standard TFA "cleavage cocktail" is typically used.
-
Protocol:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common mixture is Reagent K: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dry peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
-
Purification:
-
Characterization:
Quantitative Data Summary
The following table provides representative data for the synthesis of a model peptide containing a 3,4-difluorophenylalanine residue. These values are illustrative and can vary depending on the peptide sequence and synthesis scale.
| Parameter | Representative Value |
| Coupling Efficiency (per step) | >99% (as indicated by Kaiser test) |
| Crude Peptide Purity (by RP-HPLC) | 75-85%[9] |
| Purified Peptide Purity (by RP-HPLC) | >98%[5][6] |
| Overall Yield (after purification) | 20-40%[10] |
Visualizations
Experimental Workflow
Caption: SPPS workflow for peptide synthesis using this compound.
Relevant Signaling Pathway: Somatostatin Receptor Signaling
Peptides containing 3,4-difluorophenylalanine can be designed as analogs of hormones like somatostatin to modulate their interaction with G-protein-coupled receptors (GPCRs). The diagram below illustrates a simplified somatostatin receptor signaling pathway.
Caption: Somatostatin analog inhibiting adenylyl cyclase via a GPCR.
Potential Challenges and Troubleshooting
-
Incomplete Coupling: The bulky nature of the 3,4-difluorophenyl group may lead to slower coupling kinetics. If the Kaiser test is positive after the initial coupling, a second coupling with fresh reagents is recommended.
-
Aggregation: Hydrophobic peptide sequences containing multiple aromatic residues can be prone to aggregation during synthesis. If aggregation is suspected (e.g., poor resin swelling, slow deprotection), consider using a more polar solvent mixture or a different resin with a lower loading capacity.
-
Side Reactions: Standard side reactions in Fmoc-SPPS, such as aspartimide formation or racemization, can occur. The use of appropriate protecting groups for sensitive amino acids and optimized coupling conditions can minimize these issues.
Conclusion
This compound is a valuable building block for the synthesis of peptide-based therapeutics with enhanced properties. By following standard Fmoc-SPPS protocols and being mindful of potential challenges related to its unique structure, researchers can successfully incorporate this modified amino acid into their target peptides. The provided protocols and data serve as a guide for the efficient and high-fidelity synthesis of peptides containing 3,4-difluorophenylalanine.
References
- 1. This compound [myskinrecipes.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-Phe(3,4-F2)-OH ≥98.0% (HPLC) | 198560-43-9 [sigmaaldrich.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of Fmoc-Phe(3,4-DiF)-OH using HBTU and DIC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of Fmoc-Phe(3,4-DiF)-OH in solid-phase peptide synthesis (SPPS) utilizing two common coupling reagents: HBTU and DIC. The inclusion of 3,4-difluorophenylalanine in a peptide sequence can significantly modulate its conformational properties, metabolic stability, and binding affinity, making it a valuable modification in drug discovery and development.[1]
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains.[2] The formation of the amide bond between the carboxyl group of an incoming amino acid and the free amine of the growing peptide chain is a critical step. This process is facilitated by coupling reagents that activate the carboxylic acid.[3] HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIC (N,N'-Diisopropylcarbodiimide) are two widely used coupling reagents in Fmoc-based SPPS.[3][4]
This compound is a non-canonical amino acid derivative used to introduce a difluorinated phenylalanine residue into a peptide sequence. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can influence the reactivity of the carboxylic acid, potentially necessitating optimized coupling conditions for efficient peptide bond formation. While general protocols for Fmoc-amino acid coupling are well-established, specific adjustments may be required for sterically hindered or electronically modified amino acids.
Coupling Reagents: A Comparative Overview
| Feature | HBTU (Aminium Salt) | DIC (Carbodiimide) |
| Activation Mechanism | Forms an HOBt active ester in the presence of a base, leading to rapid coupling.[5][6] | Activates the carboxylic acid to form a reactive O-acylisourea intermediate.[4][7] |
| Byproducts | Tetramethylurea (soluble in DMF). | Diisopropylurea (soluble in DMF/DCM).[4] |
| Additives | Typically used with a tertiary amine base like DIPEA. HOBt is inherently part of the HBTU structure. | Often used with an additive like HOBt or Oxyma to suppress racemization and improve efficiency.[7][8] |
| Speed | Generally provides faster coupling kinetics.[5] | Can be slower compared to HBTU. |
| Cost | Generally more expensive than DIC. | More cost-effective. |
| Racemization | Low potential for racemization when used correctly. | Risk of racemization can be higher without additives like HOBt.[7] |
Experimental Protocols
The following are general protocols for the manual coupling of this compound to a resin in an SPPS workflow. It is recommended to perform a small-scale test reaction to optimize conditions for your specific peptide sequence and resin.
Materials and Reagents
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (Hydroxybenzotriazole) or OxymaPure
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)
-
Kaiser test kit
Protocol 1: HBTU/DIPEA Coupling
This protocol outlines a standard procedure using HBTU as the coupling agent.
1. Resin Swelling and Fmoc Deprotection:
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a blue color).
2. Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq., optional, as HBTU contains HOBt) in DMF.
-
Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
3. Washing and Monitoring:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Perform a Kaiser test. A negative test (yellow color) indicates complete coupling. If the test is positive, a second coupling (double coupling) may be necessary by repeating steps 2 and 3.
HBTU/DIPEA Coupling Workflow
Protocol 2: DIC/HOBt Coupling
This protocol provides an alternative using DIC and HOBt.
1. Resin Swelling and Fmoc Deprotection:
-
Follow the same procedure as in Protocol 1, step 1.
2. Coupling Solution Preparation and Reaction:
-
In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the this compound/HOBt solution to the deprotected resin.
-
Add DIC (3 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-3 hours.
3. Washing and Monitoring:
-
Follow the same procedure as in Protocol 1, step 3.
DIC/HOBt Coupling Workflow
Quantitative Data Summary
The following table provides a general summary of the quantitative parameters for the coupling protocols. These values may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.
| Parameter | HBTU/DIPEA Protocol | DIC/HOBt Protocol |
| This compound | 3 equivalents | 3 equivalents |
| HBTU | 2.9 equivalents | - |
| DIC | - | 3 equivalents |
| HOBt | 3 equivalents (optional) | 3 equivalents |
| DIPEA | 6 equivalents | - |
| Solvent | DMF | DMF |
| Reaction Time | 1 - 2 hours | 1 - 3 hours |
| Temperature | Room Temperature | Room Temperature |
Troubleshooting and Optimization
Coupling of sterically hindered or electron-deficient amino acids like this compound can sometimes be challenging. Here are some troubleshooting tips:
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a double coupling is recommended. For particularly difficult couplings, increasing the equivalents of the amino acid and coupling reagents, extending the reaction time, or slightly increasing the temperature (e.g., to 30-40°C) may be beneficial.
-
Racemization: While HBTU and DIC/HOBt are known to suppress racemization, the risk is never zero, especially with prolonged activation times or the use of stronger bases. If racemization is a concern, consider using a less hindered base like N-methylmorpholine (NMM) instead of DIPEA with HBTU, or using OxymaPure as an additive with DIC, which has been shown to be superior to HOBt in some cases.
-
Alternative Reagents: For extremely difficult couplings, more potent coupling reagents such as HATU, HCTU, or COMU could be considered.
Conclusion
The successful incorporation of this compound into a peptide sequence can be achieved using standard HBTU/DIPEA or DIC/HOBt coupling protocols. The choice between these methods may depend on factors such as cost, desired coupling speed, and the specific requirements of the peptide being synthesized. Careful monitoring of the reaction progress using the Kaiser test and optimization of the reaction conditions are crucial for achieving high coupling efficiency and obtaining the desired peptide in high purity.
References
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fmoc Deprotection of 3,4-Difluorophenylalanine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as 3,4-difluorophenylalanine, into peptide structures is a powerful strategy in drug discovery and development. The fluorine substituents on the phenyl ring can significantly influence the conformational properties, metabolic stability, and binding affinity of peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its base lability, allowing for orthogonal protection strategies. However, the electron-withdrawing nature of the difluoro-substituted phenyl ring in 3,4-difluorophenylalanine may impact the efficiency and side reactions of the Fmoc deprotection step. This document provides detailed application notes and optimized protocols for the efficient removal of the Fmoc group from 3,4-difluorophenylalanine residues.
Data Presentation: Comparison of Fmoc Deprotection Conditions
The following table summarizes various conditions for Fmoc deprotection, providing a comparative overview of reagents, concentrations, reaction times, and expected outcomes. While specific kinetic data for 3,4-difluorophenylalanine is not extensively published, the conditions presented are based on standard protocols and adjustments recommended for electron-deficient or sterically hindered amino acids.
| Deprotection Reagent | Concentration (v/v in DMF) | Typical Reaction Time | Advantages | Potential Issues & Mitigation |
| Piperidine | 20% | 2 x (1 + 5-10 min) | Standard, well-established, and effective for most residues. | Potential for incomplete deprotection with sterically hindered or electron-deficient residues. Mitigation: Extend the second deprotection time or perform a third treatment. |
| Piperidine | 40-50% | 2 x (1 + 3-5 min) | Faster deprotection, potentially beneficial for difficult sequences. | Increased risk of side reactions such as aspartimide formation and racemization, especially with sensitive residues. Mitigation: Use only when necessary and with careful monitoring. |
| 4-Methylpiperidine | 20% | 2 x (1 + 5-10 min) | Similar efficacy to piperidine with potentially reduced toxicity and regulatory burden.[1] | May exhibit slightly different kinetics; optimization of reaction time is recommended. |
| DBU / Piperidine | 2% DBU / 2% Piperidine | 2 x (2-5 min) | Significantly faster deprotection, useful for aggregating sequences and sterically hindered residues.[2] | DBU is a non-nucleophilic base and requires a scavenger like piperidine to trap the dibenzofulvene byproduct.[2] Higher risk of side reactions; not recommended for sequences containing sensitive residues like Asp. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using 20% Piperidine in DMF
This protocol is the most commonly used method and serves as a reliable starting point for the deprotection of Fmoc-3,4-difluorophenylalanine.
Materials:
-
Fmoc-3,4-difluorophenylalanine-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.
-
Washing Solvents: DMF
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Resin Swelling: Swell the Fmoc-3,4-difluorophenylalanine-loaded resin in DMF for 30-60 minutes in the synthesis vessel.
-
Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with DMF (3 x 1-minute washes) to remove any residual solvents or impurities.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 1-3 minutes at room temperature. Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin. Agitate the mixture for 5-10 minutes at room temperature.
-
Monitoring (Optional): Collect the filtrate from the deprotection steps. The presence of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy at approximately 301 nm to confirm the completion of the reaction.
-
Thorough Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times, 1 minute each) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): Perform a Kaiser test or other ninhydrin-based test on a small sample of the resin beads. A positive result (blue color) indicates the presence of a free primary amine and successful Fmoc deprotection.
-
The resin is now ready for the coupling of the next amino acid.
Protocol 2: Accelerated Fmoc Deprotection using DBU/Piperidine
This protocol is recommended for cases where the standard piperidine treatment is found to be sluggish or incomplete, which may occur with certain peptide sequences containing 3,4-difluorophenylalanine.
Materials:
-
Fmoc-3,4-difluorophenylalanine-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine, peptide synthesis grade
-
Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF. Prepare fresh before use.
-
Washing Solvents: DMF
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Resin Swelling: Swell the Fmoc-3,4-difluorophenylalanine-loaded resin in DMF for 30-60 minutes.
-
Initial DMF Wash: Drain the DMF and wash the resin with DMF (3 x 1-minute washes).
-
First Deprotection: Add the 2% DBU / 2% piperidine in DMF solution to the resin. Agitate for 2-5 minutes at room temperature. Drain the solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for another 2-5 minutes.
-
Thorough Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7-10 times, 1 minute each) to ensure complete removal of the reagents.
-
Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of the free amine.
-
Proceed with the next coupling step.
Mandatory Visualization
Caption: Experimental workflow for Fmoc deprotection.
Caption: Chemical mechanism of Fmoc deprotection by piperidine.
References
Application Notes and Protocols for Incorporation of 3,4-Difluorophenylalanine for ¹⁹F NMR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and sensitive tool for investigating protein structure, dynamics, and interactions. The unique properties of the ¹⁹F nucleus, such as its 100% natural abundance, high gyromagnetic ratio, and the absence of a natural fluorine background in biological systems, make it an ideal probe for detailed molecular studies. The incorporation of fluorinated non-canonical amino acids, such as 3,4-difluorophenylalanine (3,4-diF-Phe), into proteins provides a highly sensitive reporter for monitoring local environmental changes. These changes can be indicative of ligand binding, conformational shifts, and protein-protein interactions, making this technique particularly valuable in drug discovery and development.[1][2][3]
This document provides detailed protocols for the incorporation of 3,4-diF-Phe into proteins using both site-specific and uniform labeling methods in Escherichia coli. It also includes guidelines for protein purification, sample preparation for NMR analysis, and standard ¹⁹F NMR acquisition parameters.
Advantages of Using 3,4-Difluorophenylalanine
The choice of 3,4-diF-Phe as a ¹⁹F NMR probe offers several advantages:
-
High Sensitivity to Environment: The two fluorine atoms on the phenyl ring are electronically distinct, making their chemical shifts highly sensitive to the local electrostatic environment and changes in van der Waals contacts.[2][4]
-
Minimal Perturbation: The size and chemical nature of 3,4-diF-Phe are very similar to that of natural phenylalanine, minimizing potential structural and functional perturbations to the protein.[1][2]
-
Distinct NMR Signature: The presence of two fluorine atoms can provide a more complex and informative NMR signal compared to singly fluorinated analogs.
-
Versatility in Labeling: It can be incorporated both site-specifically and uniformly, offering flexibility for different experimental questions.
Quantitative Data Summary
The following tables summarize key quantitative data related to the incorporation of fluorinated amino acids and their impact on protein properties.
Table 1: Incorporation Efficiency of Fluorinated Amino Acids
| Fluorinated Amino Acid | Protein System | Incorporation Method | Incorporation Efficiency (%) | Analytical Method | Reference |
| 3-Fluorotyrosine | Generic Protein in E. coli | Uniform Labeling (Glyphosate) | >80 | Not Specified | [1] |
| 3-Fluorotyrosine | KIX Domain | Sequence-Selective Labeling | 98 | Mass Spectrometry | [5] |
| 5-Fluorotryptophan | Generic Protein in E. coli | Uniform Labeling (5-fluoroindole) | >80 | Not Specified | [1] |
| 4-F-Phe | Galactose-Binding Protein | Biosynthetic Incorporation | 20 (for 3-F-Phe) | Not Specified | [2] |
| 5-F-Trp | Galactose-Binding Protein | Biosynthetic Incorporation | 65-80 | Not Specified | [2] |
| Various F-Phe analogs | Superfolder GFP in HEK cells | Site-Specific (Pyrrolysine-based tRNA/RS) | High Fidelity | ESI-Mass Spectrometry | [6] |
Table 2: Impact of Fluorination on Protein Stability and Function
| Fluorinated Amino Acid | Protein System | Observed Effect | Quantitative Change | Reference |
| 2,3,6F-Phe | hNaV1.5 Sodium Channel | Enhanced channel inactivation | ~7 mV left shift in the midpoint of steady-state inactivation | [6] |
| Extensively Fluorinated Amino Acids | Coiled-Coil Proteins | Increased thermal stability | Significant increase in melting temperature | [7] |
| 5-F-Trp | Galactose-Binding Protein | Minor structural effects | Not specified | [2] |
Experimental Workflows and Protocols
Diagram: Overall Workflow for ¹⁹F NMR Studies with 3,4-diF-Phe
Caption: General workflow for producing and analyzing 3,4-diF-Phe labeled proteins.
Protocol 1: Site-Specific Incorporation of 3,4-diF-Phe via Amber Codon Suppression
This protocol utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate 3,4-diF-Phe at a specific site in response to an amber stop codon (TAG).[8][9][10]
Diagram: Site-Specific Incorporation Workflow
Caption: Workflow for site-specific incorporation of 3,4-diF-Phe.
Detailed Methodology
Day 1: Transformation
-
Plasmids: You will need two plasmids:
-
Co-transformation: Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.
-
Incubation: Incubate the plates overnight at 37°C.
Day 2: Starter Culture
-
Inoculation: Pick a single colony and inoculate a 10 mL starter culture of LB medium with the required antibiotics.
-
Growth: Grow the culture overnight at 37°C with shaking (220 rpm).
Day 3: Protein Expression
-
Media Preparation: Prepare 1 L of M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, and any necessary vitamins. Add the appropriate antibiotics.
-
Inoculation: Inoculate the 1 L of M9 medium with the overnight starter culture.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Addition of Amino Acid: Add 3,4-diF-Phe to a final concentration of 1 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to express the protein for 16-20 hours.
Day 4: Harvesting and Purification
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, 200 mM NaCl, pH 7.5 with protease inhibitors) and lyse by sonication or high-pressure homogenization.[11]
-
Clarification: Centrifuge the lysate at high speed (e.g., 17,000 x g) for 30 minutes to pellet cell debris.
-
Purification: Purify the protein from the supernatant using an appropriate method, such as Ni-NTA affinity chromatography for His-tagged proteins.[11][12]
-
Quality Control: Verify the purity and incorporation of 3,4-diF-Phe using SDS-PAGE and mass spectrometry.[5][6]
Protocol 2: Uniform Incorporation of 3,4-diF-Phe
This method is used to replace all instances of a specific natural amino acid (e.g., phenylalanine) with its fluorinated analog. It often involves using an auxotrophic E. coli strain or inhibiting the biosynthesis of aromatic amino acids.[1]
Diagram: Uniform Incorporation Workflow
Caption: Workflow for uniform incorporation of 3,4-diF-Phe.
Detailed Methodology
Day 1 & 2: Transformation and Starter Culture
-
Follow steps from Day 1 and Day 2 of Protocol 1, but only using the plasmid containing the gene of interest.
Day 3: Protein Expression
-
Media and Inoculation: Prepare and inoculate 1 L of M9 minimal medium as described in Protocol 1.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches ~0.6.
-
Inhibition: To inhibit the endogenous synthesis of aromatic amino acids, add glyphosate to a final concentration of 1 g/L.[1]
-
Supplementation: Immediately add the following sterile amino acid solutions:
-
3,4-difluorophenylalanine (50-100 mg/L)
-
L-Tyrosine (50 mg/L)
-
L-Tryptophan (50 mg/L)
-
-
Induction: Induce protein expression with IPTG at a final concentration of 0.5 mM.
-
Expression: Incubate the culture at 18°C for 18-20 hours with shaking.[1]
Day 4: Harvesting and Purification
-
Follow the same harvesting and purification steps as outlined in Protocol 1.
¹⁹F NMR Sample Preparation and Data Acquisition
Table 3: Typical ¹⁹F NMR Acquisition Parameters
| Parameter | Typical Value | Notes | Reference |
| Protein Concentration | 0.1 - 0.5 mM | Higher concentration improves signal-to-noise. | |
| Buffer | Phosphate or Tris-based, pH 6.5-7.5 | Avoid buffers with components that may interact with the protein or ligand. | |
| D₂O | 5-10% | For field frequency lock. | |
| Reference Standard | Trifluoroacetic acid (TFA) or other fluorinated standard | For chemical shift referencing. | |
| Spectrometer Frequency | ≥ 400 MHz (for ¹H) | Higher fields improve resolution and sensitivity. | |
| Pulse Angle | 90° | ||
| Sweep Width | 30-40 ppm | Should be wide enough to encompass all ¹⁹F signals. | [13] |
| Transmitter Offset | Centered on the expected resonance region | For 3,4-diF-Phe, this will be downfield from TFA. | [13] |
| Acquisition Time | 0.5 - 1.0 s | ||
| Relaxation Delay | 1.0 - 5.0 s | Should be at least 1.5x the longest T₁ of the ¹⁹F nuclei. | [13] |
| Number of Scans | 1024 - 4096 (or more) | Dependent on protein concentration and desired signal-to-noise. | |
| Temperature | 298 K (25°C) | Should be controlled and stable. |
Sample Preparation
-
Buffer Exchange: Ensure the purified protein is in a suitable NMR buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).
-
Concentration: Concentrate the protein to the desired final concentration (typically 0.1-0.5 mM).
-
Additives: Add 5-10% (v/v) D₂O for the field lock and a small amount of a reference compound if required.
-
Transfer: Transfer the sample to a high-quality NMR tube.
Application: Monitoring Protein-Ligand Interactions
¹⁹F NMR is exceptionally well-suited for studying the binding of small molecules to proteins, a critical step in drug discovery.
Diagram: Ligand Binding Assay Workflow
Caption: Workflow for a typical ¹⁹F NMR protein-ligand titration experiment.
Methodology
-
Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the 3,4-diF-Phe labeled protein in its apo (ligand-free) state.
-
Titration: Prepare a concentrated stock solution of the ligand in the same buffer as the protein. Add small aliquots of the ligand stock to the protein sample.
-
Data Acquisition: After each addition, acquire another 1D ¹⁹F NMR spectrum.
-
Analysis: Monitor the changes in the ¹⁹F chemical shifts. Ligand binding will typically cause a perturbation in the chemical shift of the fluorine probe if it is located at or near the binding site.[14]
-
Quantification: The magnitude of the chemical shift change can be plotted against the ligand concentration to determine the dissociation constant (Kᵈ) of the interaction.[13]
By providing a direct readout of ligand binding at a specific site, this method allows for rapid screening of fragment libraries and detailed characterization of lead compounds in the drug discovery pipeline.[5]
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Dual-Functional-Tag-Facilitated Protein Labeling and Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Difluorophenylalanine in Peptide Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids is a powerful strategy in modern peptide drug development, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and rapid clearance. Among these, difluorophenylalanine (F2-Phe), a synthetic derivative of phenylalanine, has emerged as a valuable tool for enhancing the therapeutic potential of peptide-based drug candidates. The substitution of hydrogen atoms with fluorine on the phenyl ring of phenylalanine can induce significant changes in the peptide's physicochemical and biological properties.[1][2]
This document provides detailed application notes and experimental protocols for researchers utilizing difluorophenylalanine to improve peptide drug candidates. It covers the synthesis of F2-Phe-containing peptides, and methods to assess their stability, receptor binding affinity, and in vitro potency.
Key Applications of Difluorophenylalanine in Peptide Drug Development:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring of F2-Phe less susceptible to enzymatic degradation by proteases. This increased proteolytic resistance can significantly extend the in vivo half-life of peptide drugs.[3][4]
-
Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and conformational preferences of the peptide. These modifications can impact receptor binding affinity and selectivity.[1][2]
-
Conformational Control: The introduction of bulky fluorine atoms can restrict the rotational freedom of the amino acid side chain, leading to a more defined peptide conformation. This can be advantageous for optimizing interactions with biological targets.
-
Probing Molecular Interactions: The fluorine atom serves as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy. 19F-NMR can provide valuable insights into the local environment of the F2-Phe residue within the peptide and upon binding to its target.[5][6]
Data Presentation: Impact of Difluorophenylalanine on Peptide Properties
The following table summarizes quantitative data from studies on somatostatin analogs where phenylalanine (Phe) residues were substituted with 3,5-difluorophenylalanine (Dfp). This data illustrates the impact of this substitution on receptor binding affinity.
| Analog | Substitution | SSTR2 Affinity (IC50, nM) | SSTR3 Affinity (IC50, nM) | SSTR5 Affinity (IC50, nM) |
| Native Somatostatin | - | 0.5 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| [D-Trp8, Dfp6]-SRIF | Phe6 -> Dfp | 15 ± 3 | >1000 | >1000 |
| [D-Trp8, Dfp7]-SRIF | Phe7 -> Dfp | 1.8 ± 0.4 | 5.0 ± 1.1 | 250 ± 50 |
| [D-Trp8, Dfp11]-SRIF | Phe11 -> Dfp | 0.9 ± 0.2 | 150 ± 30 | 800 ± 150 |
Data adapted from a study on somatostatin analogs.[7] The IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the somatostatin receptors (SSTR).
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of peptides containing difluorophenylalanine.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Difluorophenylalanine-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-protected difluorophenylalanine using the widely adopted Fmoc/tBu strategy.[8][9]
Workflow for Solid-Phase Peptide Synthesis
Figure 1: Workflow for the synthesis of a difluorophenylalanine-containing peptide.
Materials:
-
Rink Amide MBHA resin (or other suitable resin depending on C-terminal modification)
-
Fmoc-protected amino acids (including Fmoc-L-2,4-difluorophenylalanine, Fmoc-L-3,4-difluorophenylalanine, or Fmoc-L-3,5-difluorophenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure®/HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the purified peptide by liquid chromatography-mass spectrometry (LC-MS).[10]
-
Protocol 2: Proteolytic Stability Assay
This protocol describes a method to assess the stability of a difluorophenylalanine-containing peptide in the presence of a specific protease (e.g., trypsin or chymotrypsin) or in biological fluids like human serum or plasma.[3][11]
Workflow for Proteolytic Stability Assay
Figure 2: Workflow for assessing the proteolytic stability of a peptide.
Materials:
-
Difluorophenylalanine-containing peptide
-
Control peptide (non-fluorinated analog)
-
Protease solution (e.g., trypsin, chymotrypsin) or human serum/plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in acetonitrile)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
RP-HPLC system with a C18 column
-
LC-MS system for fragment analysis (optional)
Procedure:
-
Prepare Peptide Solutions: Dissolve the difluorophenylalanine-containing peptide and the control peptide in PBS to a final concentration of 1 mg/mL.
-
Incubation:
-
In microcentrifuge tubes, mix the peptide solution with either the protease solution (e.g., 1:100 enzyme-to-substrate ratio) or an equal volume of human serum/plasma.
-
Incubate the mixture at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
The 0-minute time point serves as the initial concentration control.
-
-
Quench the Reaction: Immediately add the aliquot to a tube containing an equal volume of quenching solution to stop the enzymatic degradation.
-
Sample Preparation for HPLC:
-
Vortex the quenched samples.
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to HPLC vials.
-
-
RP-HPLC Analysis:
-
Inject the samples onto the RP-HPLC system.
-
Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the elution profile at a specific wavelength (e.g., 214 or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide against time and determine the half-life (t1/2) of the peptide.
-
Compare the stability of the difluorophenylalanine-containing peptide to the control peptide.
-
(Optional) Analyze the degradation products by LC-MS to identify cleavage sites.
-
Protocol 3: Competitive Radioligand Receptor Binding Assay
This protocol is for determining the binding affinity (IC50 and Ki) of a difluorophenylalanine-containing peptide to its target receptor using a competitive radioligand binding assay.[12][13][14]
Workflow for Competitive Radioligand Binding Assay
Figure 3: Workflow for a competitive radioligand receptor binding assay.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]- or [125I]-labeled standard)
-
Difluorophenylalanine-containing peptide (unlabeled competitor)
-
Binding buffer (specific to the receptor system)
-
Wash buffer
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Thaw the cell membranes on ice and dilute to the desired concentration in binding buffer.
-
Prepare serial dilutions of the difluorophenylalanine-containing peptide in binding buffer.
-
Dilute the radiolabeled ligand to a concentration near its Kd value in binding buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, radiolabeled ligand, and binding buffer.
-
Non-specific Binding: Add cell membranes, radiolabeled ligand, and a high concentration of an unlabeled standard ligand.
-
Competitive Binding: Add cell membranes, radiolabeled ligand, and varying concentrations of the difluorophenylalanine-containing peptide.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification of Radioactivity:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the difluorophenylalanine-containing peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4: Cell-Based Potency Assay
This protocol provides a general framework for assessing the biological activity (potency) of a difluorophenylalanine-containing peptide in a cell-based assay. The specific readout will depend on the mechanism of action of the peptide (e.g., cell proliferation, cytotoxicity, reporter gene activation).[15][16][17]
Workflow for a Cell-Based Potency Assay
Figure 4: General workflow for a cell-based potency assay.
Materials:
-
Cell line expressing the target of interest
-
Cell culture medium and supplements
-
Difluorophenylalanine-containing peptide
-
96-well cell culture plates
-
Detection reagent (e.g., MTT, CellTiter-Glo®, or a specific reporter gene assay system)
-
Plate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of the difluorophenylalanine-containing peptide in cell culture medium.
-
Remove the old medium from the cells and add the peptide dilutions.
-
Include appropriate controls (e.g., vehicle control, positive control).
-
-
Incubation: Incubate the plate for a period relevant to the biological response being measured (e.g., 24, 48, or 72 hours).
-
Signal Detection:
-
Add the detection reagent to each well according to the manufacturer's instructions.
-
Incubate as required for the signal to develop.
-
-
Measurement: Measure the signal (e.g., absorbance at 570 nm for an MTT assay, or luminescence for a CellTiter-Glo® assay) using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response against the logarithm of the peptide concentration.
-
Fit the data to a dose-response curve to determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response).
-
By following these detailed protocols, researchers can effectively synthesize and characterize peptides containing difluorophenylalanine, paving the way for the development of more stable and potent peptide-based therapeutics.
References
- 1. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. chab.ethz.ch [chab.ethz.ch]
- 6. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. q2labsolutions.com [q2labsolutions.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proteins & Peptides In Vitro Potency Assay - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. marinbio.com [marinbio.com]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Notes: 3,4-Difluorophenylalanine as a Sensitive Probe for Protein-Protein Interactions
Introduction
3,4-Difluorophenylalanine (D-F-Phe) is a non-canonical amino acid that serves as a powerful tool for investigating protein-protein interactions (PPIs). Its unique properties, when combined with fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, provide a highly sensitive and minimally perturbative method for characterizing the structural and dynamic aspects of protein complexes. The fluorine atoms on the phenyl ring of D-F-Phe act as reporters, with their NMR signal being exquisitely sensitive to changes in the local chemical environment that occur upon protein binding. This allows for the detailed study of interaction interfaces, the determination of binding affinities and kinetics, and the screening of potential inhibitors. The incorporation of D-F-Phe into proteins can be achieved through various methods, including the use of auxotrophic strains or more advanced genetic code expansion techniques, enabling site-specific labeling for focused investigations.[1][2][3][4]
The primary advantage of using ¹⁹F NMR is the absence of background signals in biological systems, as fluorine is not naturally present in proteins.[5] This, coupled with the high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus, results in high sensitivity and simplified spectra.[6] The chemical shift of the ¹⁹F nucleus is highly sensitive to the surrounding electrostatic environment, making it an ideal probe for detecting subtle conformational changes upon binding.[7][8]
Key Applications
-
Mapping Protein-Protein Interaction Sites: By systematically replacing phenylalanine residues with D-F-Phe at various locations within a protein, researchers can identify which residues are at or near the binding interface. Significant changes in the ¹⁹F NMR spectrum upon the addition of a binding partner indicate that the labeled residue is in a region affected by the interaction.
-
Determining Binding Affinities (K D) and Kinetics (k on, k off): Titration experiments monitored by ¹⁹F NMR can be used to determine the dissociation constant (K D) of a protein-protein interaction.[6][9] Furthermore, more advanced NMR techniques like lineshape analysis can provide kinetic information, such as the association (k on) and dissociation (k off) rate constants.[6]
-
High-Throughput Screening in Drug Discovery: The sensitivity and simplicity of ¹⁹F NMR make it an excellent method for screening libraries of small molecules or fragments that disrupt or modulate protein-protein interactions.[5][10] A change in the ¹⁹F NMR spectrum of the D-F-Phe labeled protein upon addition of a compound can indicate a binding event.
-
Studying Allosteric Effects and Conformational Changes: D-F-Phe can be incorporated at sites distant from the primary binding interface to probe for allosteric conformational changes that occur upon binding.[8]
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from studies utilizing fluorinated phenylalanine analogs to probe protein-ligand and protein-protein interactions.
| Protein System | Labeled Protein | Ligand/Binding Partner | Technique | Parameter | Value |
| E. coli L-leucine receptor | L-leucine receptor | L-phenylalanine | Fluorescence | K D | 0.18 µM |
| E. coli L-leucine receptor | L-leucine receptor | 4-fluoro-L-phenylalanine | Fluorescence | K D | 0.26 µM |
| E. coli L-leucine receptor | L-leucine receptor | L-leucine | Fluorescence | K D | 0.40 µM |
| Src homology 3 (SH3) domain | SH3 domain (fluorine-labeled) | Proline-rich peptides | ¹⁹F NMR Lineshape Analysis | K D | Varies with peptide |
| Somatostatin Analogs | [D-Trp8,L-Dfp11]-SRIF | SSTR2 Receptor | Receptor Binding Assay | Selectivity | High for SSTR2 |
| Hsp90α N-terminal domain | Hsp90α N-terminal domain | Fluorinated inhibitors | In-cell ¹⁹F NMR | Binding | Quantitative |
Note: Dfp refers to L-3-(3',5'-difluorophenyl)-alanine. Data is compiled from multiple sources for illustrative purposes.[5][6][9][11]
Experimental Protocols
Protocol 1: Incorporation of 3,4-Difluorophenylalanine into a Target Protein in E. coli
This protocol describes a general method for expressing a protein containing D-F-Phe using a phenylalanine-auxotrophic E. coli strain.
Materials:
-
Phenylalanine-auxotrophic E. coli strain (e.g., AF-pau)
-
Expression vector containing the gene of interest
-
Luria-Bertani (LB) medium
-
M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, and essential amino acids (excluding phenylalanine)
-
3,4-Difluorophenylalanine (D-F-Phe)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Appropriate antibiotic for plasmid selection
Procedure:
-
Transformation: Transform the expression vector into the phenylalanine-auxotrophic E. coli strain.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Minimal Medium Culture: Inoculate 1 L of M9 minimal medium (supplemented with all essential amino acids except phenylalanine and the appropriate antibiotic) with the overnight starter culture.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Add D-F-Phe to a final concentration of 100-200 mg/L. After 15-20 minutes, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the D-F-Phe-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Verification: Confirm the incorporation of D-F-Phe using mass spectrometry.
Protocol 2: ¹⁹F NMR Titration to Determine Binding Affinity
This protocol outlines the steps for a typical ¹⁹F NMR titration experiment to measure the dissociation constant (K D) of a protein-protein interaction.
Materials:
-
Purified D-F-Phe-labeled protein (Protein A)
-
Purified unlabeled binding partner (Protein B)
-
NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a stock solution of the D-F-Phe-labeled Protein A at a known concentration (typically 10-50 µM) in the NMR buffer. Prepare a concentrated stock solution of the unlabeled Protein B in the same buffer.
-
Initial Spectrum: Acquire a one-dimensional (1D) ¹⁹F NMR spectrum of Protein A alone. This will serve as the reference (unbound) state.
-
Titration: Add small aliquots of the concentrated Protein B solution to the NMR tube containing Protein A. After each addition, gently mix and allow the system to equilibrate.
-
Data Acquisition: Acquire a 1D ¹⁹F NMR spectrum after each addition of Protein B.
-
Data Processing: Process the NMR spectra (Fourier transformation, phasing, and baseline correction).
-
Data Analysis: Monitor the change in the ¹⁹F chemical shift of the D-F-Phe signal as a function of the total concentration of Protein B.
-
K D Determination: Fit the chemical shift perturbation data to a suitable binding isotherm (e.g., a one-site binding model) to calculate the dissociation constant (K D). The change in chemical shift (Δδ) is plotted against the molar ratio of Protein B to Protein A.
Visualizations
Caption: Experimental workflow for studying PPIs using D-F-Phe and ¹⁹F NMR.
Caption: Probing a signaling pathway interaction with a D-F-Phe labeled protein.
References
- 1. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 5. Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial Peptides Using Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorinated amino acids into antimicrobial peptides (AMPs) represents a promising strategy in the development of novel therapeutic agents. Selective fluorination can significantly enhance the pharmacological properties of peptides, including increased chemical and thermal stability, improved resistance to proteolytic degradation, and potentially enhanced antimicrobial activity.[1][2][3] The unique physicochemical properties of fluorine, such as its high electronegativity and the stability of the carbon-fluorine bond, contribute to these favorable attributes.[2][3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of antimicrobial peptides containing fluorinated amino acids.
Advantages of Incorporating Fluorinated Amino Acids into Antimicrobial Peptides
The introduction of fluorinated amino acids can confer several advantages to antimicrobial peptides:
-
Enhanced Protease Stability: Fluorination can shield the peptide backbone from enzymatic cleavage, prolonging the peptide's half-life in biological systems.[1][2][3]
-
Increased Hydrophobicity and Thermal Stability: The substitution of hydrogen with fluorine increases the hydrophobicity of the amino acid side chain, which can enhance membrane interactions and overall peptide stability.[2][3]
-
Improved Antimicrobial Potency: In some cases, fluorination can lead to a significant increase in antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2][3]
-
Modulation of Secondary Structure: The presence of fluorinated residues can influence the peptide's conformational preferences, such as promoting the formation of α-helical structures, which is often crucial for antimicrobial function.[1]
Data Presentation: Antimicrobial and Hemolytic Activity of Fluorinated AMPs
The following tables summarize the quantitative data on the Minimum Inhibitory Concentration (MIC) and hemolytic activity of fluorinated analogs of the antimicrobial peptides Buforin II and Magainin 2.
Table 1: Minimum Inhibitory Concentration (MIC) of Fluorinated Buforin II Analogs
| Peptide ID | Sequence | Modification | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. B. subtilis |
| Buforin II | TRSSRAGLQFPVGRVHRLLRK | Unmodified | 50 | 6 |
| BII1F2 | T(F)SSRAGLQFPVGRVHRLLRK | Phe -> p-F-Phe | 12 | 2 |
| BII2F2 | TR(F)SRAGLQFPVGRVHRLLRK | Phe -> p-F-Phe | 6 | 2 |
| BII4F2 | TRSS(F)AGLQFPVGRVHRLLRK | Phe -> p-F-Phe | 3 | < 0.5 |
| BII5F2 | TRSSRAGL(F)FPVGRVHRLLRK | Phe -> p-F-Phe | 50 | 6 |
Data sourced from multiple studies on Buforin II analogs.
Table 2: Minimum Inhibitory Concentration (MIC) of Fluorinated Magainin 2 Analogs
| Peptide ID | Sequence | Modification | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. B. subtilis |
| Magainin 2 | GIGKFLHSAKKFGKAFVGEIMNS | Unmodified | 50 | 12 |
| M2F2 | GIGK(F)LHSAKKFGKAFVGEIMNS | Phe -> p-F-Phe | 25 | 6 |
| M2F5 | GIGKFLHSAKK(F)GKAFVGEIMNS | Phe -> p-F-Phe | >100 | >100 |
Data sourced from multiple studies on Magainin 2 analogs.
Table 3: Hemolytic Activity of Fluorinated AMP Analogs
| Peptide | % Hemolysis at 150 µg/mL |
| Buforin II | < 1 |
| BII1F2 | < 1 |
| BII2F2 | < 1 |
| BII4F2 | < 1 |
| BII5F2 | < 1 |
| Magainin 2 | 15 |
| M2F2 | 40 |
| M2F5 | 10 |
Data represents the percentage of human red blood cell lysis at a peptide concentration of 150 µg/mL.[1] The fluorinated magainin analogs displayed an increase in hemolysis compared to the parent peptide.[2]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic fluorinated peptide using the Fmoc/tBu strategy. Adjustments for automated synthesizers may be required.
Materials:
-
Rink Amide MBHA resin or pre-loaded Wang resin
-
Fmoc-protected amino acids (including fluorinated analogs)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
-
Kaiser test kit
Workflow Diagram:
Caption: Solid-Phase Peptide Synthesis Workflow.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. For sterically hindered fluorinated amino acids, consider using HATU as the coupling reagent or extending the coupling time.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Repeat Cycle: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., Reagent K) to the resin and incubate for 2-3 hours at room temperature with occasional shaking.
-
-
Peptide Precipitation: Filter the cleavage mixture into cold diethyl ether to precipitate the peptide.
-
Washing and Drying: Wash the precipitated peptide with cold diethyl ether and dry under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of fluorinated AMPs against bacterial strains.
Materials:
-
96-well polypropylene microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., E. coli, B. subtilis)
-
Peptide stock solution (in sterile water or 0.01% acetic acid)
-
Spectrophotometer (plate reader)
Workflow Diagram:
Caption: Minimum Inhibitory Concentration Assay Workflow.
Procedure:
-
Prepare Bacterial Inoculum: Grow bacteria in MHB to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Peptide Dilution: Prepare serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, determined by measuring the optical density at 600 nm.
Protocol 3: Hemolytic Activity Assay
This protocol assesses the toxicity of fluorinated AMPs towards red blood cells.
Materials:
-
Fresh human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Peptide solutions of varying concentrations
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Spectrophotometer (plate reader)
Workflow Diagram:
Caption: Hemolytic Activity Assay Workflow.
Procedure:
-
Prepare RBC Suspension: Wash fresh RBCs three times with PBS by centrifugation. Resuspend the RBC pellet to a final concentration of 2% (v/v) in PBS.
-
Incubation: In a 96-well plate, mix the RBC suspension with equal volumes of peptide solutions at various concentrations. Include a negative control (PBS) and a positive control (1% Triton X-100).
-
Incubate: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new plate and measure the absorbance at 450 nm, which corresponds to the amount of released hemoglobin.
-
Calculate Percent Hemolysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Conclusion
The synthesis of antimicrobial peptides incorporating fluorinated amino acids is a powerful approach to enhance their therapeutic potential. The provided protocols offer a comprehensive guide for researchers to synthesize, purify, and evaluate these promising molecules. Careful optimization of synthesis and rigorous biological evaluation are crucial for the successful development of novel fluorinated AMPs as next-generation antibiotics.
References
Application Notes and Protocols for Creating Peptide Libraries with Non-Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of peptide-based therapeutics has been significantly advanced by the ability to incorporate non-natural amino acids (nnAAs) into peptide libraries. This innovation overcomes the limitations of the canonical 20 amino acids, offering peptides with enhanced properties such as increased proteolytic stability, improved bioavailability, and unique functionalities.[1][2][] These engineered peptides are invaluable tools in drug discovery, diagnostics, and the study of biological systems.[] This document provides detailed application notes and experimental protocols for the creation and screening of peptide libraries containing non-natural amino acids using three primary methodologies: Solid-Phase Peptide Synthesis (SPPS), Phage Display, and mRNA Display.
I. Methodologies for Library Construction
The choice of methodology for constructing a peptide library with non-natural amino acids depends on factors such as the desired library size, the nature of the non-natural amino acid, and the screening application.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a powerful chemical method for the synthesis of custom peptides, including those with non-natural amino acids.[4] It allows for precise control over the peptide sequence and the site-specific incorporation of a wide variety of non-natural residues.
Quantitative Data for SPPS Libraries
| Parameter | Typical Value | Reference |
| Library Diversity | 10² - 10⁶ | [5] |
| Incorporation Efficiency of nnAAs | Generally high (>95%) with optimized coupling | [4] |
| Purity of Crude Peptide | Variable, requires purification | [4] |
Phage Display
Phage display is a biological technique that allows for the generation of vast libraries of peptides displayed on the surface of bacteriophages.[5][6] By engineering the phage genome, libraries with diversities of up to 10¹¹ can be created.[7] The incorporation of non-natural amino acids is achieved through the use of amber suppressor codons and engineered aminoacyl-tRNA synthetase/tRNA pairs.[8]
Quantitative Data for Phage Display Libraries
| Parameter | Typical Value | Reference |
| Library Diversity | 10⁷ - 10¹¹ | [5][7] |
| Incorporation Efficiency of nnAAs | Dependent on the specific nnAA and the engineered tRNA synthetase | [8] |
| Typical Peptide Length | 7-20 amino acids | [6] |
mRNA Display
mRNA display is an in vitro selection technique that covalently links a peptide to its encoding mRNA, enabling the screening of exceptionally large libraries.[9] This cell-free system offers great flexibility for incorporating a wide range of non-natural amino acids.
Quantitative Data for mRNA Display Libraries
| Parameter | Typical Value | Reference |
| Library Diversity | 10¹² - 10¹⁴ | [9][10] |
| Incorporation Efficiency of nnAAs | High, facilitated by flexizymes or engineered synthetases | [11] |
| Amenable nnAAs | A wide variety including N-methyl and D-amino acids | [12] |
II. Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Non-Natural Amino Acid
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide with a site-specifically incorporated non-natural amino acid.
Materials:
-
Fmoc-protected amino acids (natural and non-natural)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether
-
HPLC for purification
-
Mass spectrometer for analysis
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents to the resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Incorporate the Non-Natural Amino Acid: Repeat the deprotection and coupling steps using the desired Fmoc-protected non-natural amino acid.
-
Peptide Elongation: Continue the deprotection and coupling cycles for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide by reverse-phase HPLC.
-
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: Construction and Screening of a Phage-Displayed Peptide Library with a Non-Natural Amino Acid
This protocol describes the generation of a phage display library with a non-natural amino acid at a defined position and its subsequent screening against a target protein.
Materials:
-
Phagemid vector with an amber (TAG) codon at the desired position in the peptide-coding region.
-
E. coli strain expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired non-natural amino acid.
-
Non-natural amino acid.
-
Helper phage (e.g., M13KO7).
-
Target protein immobilized on a solid support (e.g., magnetic beads).
-
Buffers for binding, washing, and elution.
Procedure:
Library Construction:
-
Prepare Phagemid DNA: Amplify the phagemid vector containing the randomized peptide library with the amber codon.
-
Electroporation: Electroporate the phagemid DNA into the engineered E. coli strain.
-
Phage Production:
-
Grow the transformed E. coli in media supplemented with the non-natural amino acid.
-
Infect the culture with helper phage to produce phage particles displaying the peptide library.
-
Purify the phage particles from the culture supernatant.
-
Library Screening (Biopanning):
-
Binding: Incubate the phage library with the immobilized target protein to allow for binding of specific phages.
-
Washing: Wash the solid support extensively to remove non-specifically bound phages.
-
Elution: Elute the specifically bound phages, typically by changing the pH or using a competitive binder.
-
Amplification: Infect a fresh culture of the engineered E. coli strain with the eluted phages and amplify the phage population.
-
Repeat Screening: Perform 3-5 rounds of biopanning to enrich for high-affinity binders.
-
Hit Identification:
-
Isolate individual phage clones from the final round of panning.
-
Sequence the peptide-coding region of the phagemid DNA to identify the sequences of the binding peptides.
-
-
Hit Validation: Synthesize the identified peptides (with the non-natural amino acid) and validate their binding to the target protein using techniques like ELISA or Surface Plasmon Resonance (SPR).
Protocol 3: mRNA Display Library Construction and Screening with a Non-Natural Amino Acid
This protocol details the creation of an mRNA display library incorporating a non-natural amino acid and its screening.
Materials:
-
DNA library encoding the randomized peptide sequence.
-
In vitro transcription/translation system (e.g., PURE system).
-
Puromycin-DNA linker.
-
Orthogonal aminoacyl-tRNA synthetase/tRNA pair and the non-natural amino acid.
-
Reverse transcriptase.
-
PCR reagents.
-
Immobilized target protein.
-
Buffers for selection and washing.
Procedure:
Library Construction:
-
DNA Library Preparation: Generate a DNA library containing a T7 promoter, a ribosome binding site, the randomized peptide-coding region, and a constant region for linker ligation.
-
Transcription: Transcribe the DNA library into mRNA in vitro.
-
Ligation: Ligate the puromycin-DNA linker to the 3' end of the mRNA.
-
In Vitro Translation:
-
Perform in vitro translation using a cell-free system.
-
Include the orthogonal synthetase/tRNA pair and the desired non-natural amino acid in the translation mix.
-
During translation, the ribosome stalls at the end of the mRNA, allowing the puromycin on the linker to enter the ribosomal A-site and form a covalent bond with the nascent peptide.
-
-
Reverse Transcription: Reverse transcribe the mRNA portion of the mRNA-peptide fusion to create a more stable cDNA-peptide fusion.
Library Screening:
-
Selection: Incubate the library of cDNA-peptide fusions with the immobilized target protein.
-
Washing: Wash away non-binding molecules.
-
Elution: Elute the bound fusions.
-
Amplification: Amplify the cDNA of the eluted fusions by PCR.
-
Repeat Selection: Use the amplified DNA for the next round of transcription, translation, and selection (3-5 rounds).
-
Hit Identification: Clone and sequence the DNA from the final enriched pool to identify the peptide sequences.
-
Hit Validation: Synthesize the identified peptides and confirm their binding activity.
III. Data Presentation
Table 1: Comparison of Peptide Library Technologies with Non-Natural Amino Acids
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Phage Display | mRNA Display |
| Library Diversity | 10² - 10⁶ | 10⁷ - 10¹¹ | 10¹² - 10¹⁴ |
| Incorporation of nnAAs | Chemical synthesis, broad scope | Genetic code expansion, limited by synthetase | In vitro translation, very broad scope |
| Peptide Format | Linear, cyclic, modified | Displayed on phage coat protein | Covalently linked to mRNA/cDNA |
| Throughput | Low to moderate | High | Very high |
| Key Advantage | Precise control over sequence and modifications | High diversity and in vivo selection possible | Unparalleled library size and flexibility |
Table 2: Examples of Non-Natural Amino Acid-Containing Peptides and their Binding Affinities
| Peptide/Inhibitor | Target | Non-Natural Amino Acid | Binding Affinity (Kd) / IC50 | Reference |
| Compstatin Analog | Complement C3 | α-modified alanine analogs | IC50 similar to parent compound | [13] |
| Menin-binding peptide | Menin | Phenylalanine-like monomers | ~34 nM | [14] |
| 14-3-3ζ binder | 14-3-3ζ | Adamantyl-alanine, Cyclohexyl-glycine | 38 nM | [15] |
| HIV-1 Rev binder | RRE IIB RNA | Boronic acid-containing amino acids | Submicromolar Kd, 80% inhibition | [1] |
IV. Visualizations
Experimental Workflow
Caption: General workflow for peptide library screening and hit validation.
Signaling Pathway Example: EGFR Inhibition
Caption: EGFR signaling pathway and the point of inhibition by a peptide library.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diversification of Phage-Displayed Peptide Libraries with Noncanonical Amino Acid Mutagenesis and Chemical Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Four-base codon mediated mRNA display to construct peptide libraries that contain multiple nonnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Phe(3,4-DiF)-OH Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor coupling efficiency of Fmoc-Phe(3,4-DiF)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
The reduced coupling efficiency of this compound can be attributed to a combination of steric hindrance and electronic effects. The presence of two fluorine atoms on the phenyl ring increases the steric bulk of the side chain, which can physically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. Additionally, the high electronegativity of the fluorine atoms can modulate the electronic properties of the amino acid, potentially affecting its reactivity.
Q2: What are the signs of poor coupling efficiency for this compound?
Symptoms of incomplete coupling include:
-
Positive Kaiser Test: A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted primary amines.
-
Deletion Sequences in Final Product: Mass spectrometry (MS) analysis of the crude peptide may show a significant peak corresponding to the desired peptide mass minus the mass of 3,4-difluorophenylalanine.
-
New Peaks in HPLC Chromatogram: The appearance of unexpected peaks in the high-performance liquid chromatography (HPLC) analysis of the crude product can indicate the presence of deletion sequences or other byproducts resulting from incomplete coupling.[1][2]
Q3: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended over standard carbodiimide-based methods (e.g., DIC/HOBt).[3] Uronium/aminium salt-based reagents are often the preferred choice.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Frequently cited for its high reactivity and effectiveness in difficult couplings. It forms a highly reactive OAt-active ester, which can significantly improve coupling yields for hindered residues.[4][5]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A commonly used and effective coupling reagent, although it may be less efficient than HATU for particularly challenging sequences.[4][6]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with reactivity comparable to HATU. It is based on Oxyma Pure, which offers a safer alternative to benzotriazole-based additives.[3][5]
Phosphonium salt-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also a good option for sterically hindered couplings.[3]
Q4: Can I use standard coupling protocols for this compound?
Standard coupling protocols may not be sufficient to achieve high coupling efficiency with this sterically hindered amino acid. It is advisable to employ optimized protocols that include strategies such as:
-
Double Coupling: Performing the coupling reaction twice with a fresh solution of the activated amino acid.[1][2]
-
Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion.
-
Higher Reagent Equivalents: Using a higher excess of the Fmoc-amino acid and coupling reagents may be beneficial.
-
Monitoring Reaction Completion: Always perform a Kaiser test after the coupling step to ensure the absence of free amines before proceeding to the next deprotection step.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of this compound into a peptide sequence.
Issue 1: Positive Kaiser Test After a Single Coupling
A positive Kaiser test indicates that not all N-terminal amines have reacted with the activated this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a positive Kaiser test.
Solutions:
-
Perform a Double Coupling: This is the most common and effective solution. After the first coupling, wash the resin thoroughly with DMF and then repeat the coupling step with a fresh solution of activated this compound.
-
Increase Coupling Time: For the second coupling, consider extending the reaction time to 2-4 hours.
-
Check Reagent Quality: Ensure that the this compound, coupling reagents, and solvents are of high purity and anhydrous.[1][2]
Issue 2: Low Yield of the Final Peptide and Presence of Deletion Sequences
This indicates a systematic issue with the coupling of this compound throughout the synthesis.
Logical Relationship for Optimization
References
Technical Support Center: Synthesis of Peptides Containing Fluorinated Amino Acids
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) involving fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and side reactions associated with the incorporation of these specialized monomers into peptide chains.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating fluorinated amino acids in Fmoc-SPPS?
A1: The primary challenges stem from the electron-withdrawing nature of fluorine atoms. This can lead to:
-
Slower Coupling Reactions: The electron-deficient nature of the carboxyl group of the incoming fluorinated amino acid can reduce its nucleophilicity, making the acylation of the resin-bound amine slower and less efficient.
-
Increased Acidity of the α-Proton: This can increase the risk of racemization during the activation step, particularly with highly fluorinated or electron-deficient aromatic amino acids.[1][2][3]
-
Altered Protecting Group Stability: The stability of both the Fmoc group and side-chain protecting groups can be influenced by the electronic effects of fluorine, potentially leading to premature deprotection or requiring modified deprotection conditions.
-
Aggregation: Peptides containing multiple fluorinated residues, especially hydrophobic ones, may have a higher tendency to aggregate, hindering both coupling and deprotection steps.[4][5]
-
Solubility Issues: Fluorinated amino acid derivatives may exhibit different solubility profiles in standard SPPS solvents, which can affect reaction kinetics.[6]
Q2: Which coupling reagents are recommended for fluorinated amino acids?
A2: Due to the potentially lower reactivity of fluorinated amino acids, more potent coupling reagents are often preferred. While standard reagents like HBTU/HOBt can be effective, for challenging couplings involving sterically hindered or electron-deficient fluorinated amino acids, the use of stronger uronium or phosphonium salt-based reagents is recommended.
| Coupling Reagent | Class | Recommended for Fluorinated Amino Acids | Notes |
| HATU/HCTU | Uronium Salt | Highly Recommended | Generally provides high coupling efficiency and is effective for hindered amino acids. Less epimerization is often observed with HATU. |
| COMU | Uronium Salt | Highly Recommended | Known for its high reactivity and superior racemization suppression compared to HOBt-based reagents. |
| PyBOP/PyAOP | Phosphonium Salt | Recommended | Effective reagents, with PyAOP being particularly useful for sterically hindered couplings. |
| DIC/OxymaPure | Carbodiimide/Additive | Good Alternative | A cost-effective option that can minimize racemization. |
Q3: Can I use standard Fmoc deprotection conditions for peptides containing fluorinated amino acids?
A3: In many cases, standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) are sufficient.[7][8][9] However, the electronic environment of the peptide backbone can be altered by the presence of fluorinated residues. It is advisable to monitor the deprotection carefully, especially for long peptides or those with multiple fluorinated amino acids. If incomplete deprotection is observed, extending the deprotection time or using a stronger base cocktail (e.g., containing DBU) may be necessary.[4][10]
Q4: Are there specific considerations for the final cleavage and deprotection of peptides with fluorinated residues?
A4: Yes. While standard TFA-based cleavage cocktails are generally effective, the stability of the fluorinated side chains and the potential for side reactions should be considered.[11][12][13][14] For peptides containing sensitive residues like tryptophan, cysteine, or methionine, in addition to the fluorinated amino acid, a scavenger cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) is recommended to prevent side reactions.[11][12][13] The stability of the C-F bond is typically very high under these conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Incomplete Coupling | - Reduced reactivity of the fluorinated amino acid.- Steric hindrance.- Peptide aggregation. | - Use a more potent coupling reagent (e.g., HATU, COMU).- Increase the coupling time and/or temperature (use with caution to avoid racemization).- Perform a double coupling.- Use a solvent mixture known to disrupt aggregation (e.g., add DMSO or use "magic mixtures"). |
| Presence of Deletion Sequences in Mass Spectrum | - Incomplete Fmoc deprotection in the previous cycle. | - Extend the Fmoc deprotection time or perform a double deprotection.- Add a small percentage (1-2%) of DBU to the piperidine solution for difficult deprotections.- Monitor Fmoc deprotection using a colorimetric test (e.g., ninhydrin test) or UV monitoring of the dibenzofulvene adduct.[4] |
| Epimerization/Racemization Detected by Chiral HPLC or NMR | - Over-activation of the amino acid.- Use of a strong base during coupling.- Increased acidity of the α-proton of the fluorinated amino acid. | - Use a coupling reagent known for low racemization (e.g., COMU, DIC/Oxyma).- Avoid prolonged pre-activation times.- Use a weaker, more sterically hindered base like collidine instead of DIPEA during coupling.[3] |
| Difficulty in Cleavage from the Resin | - Steric hindrance around the linker.- Aggregation of the peptide on the resin. | - Extend the cleavage time with TFA.- Ensure efficient swelling of the resin in the cleavage cocktail. |
| Unexpected Side Products in Mass Spectrum after Cleavage | - Reaction of scavengers with the peptide.- Re-attachment of protecting groups to sensitive residues. | - Optimize the scavenger cocktail based on the peptide sequence. For example, use triisopropylsilane (TIS) to scavenge carbocations.- Ensure complete removal of all protecting groups by optimizing cleavage time and scavenger composition.[11][12][13] |
Experimental Protocols
Protocol 1: General Procedure for Coupling a Fluorinated Amino Acid in Fmoc-SPPS
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activation mixture to the resin.
-
Shake at room temperature for 1-2 hours. For known difficult couplings, the time can be extended or a double coupling can be performed.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Monitoring: Perform a ninhydrin test to ensure complete coupling. If the test is positive, repeat the coupling step.
Protocol 2: Final Cleavage and Deprotection
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Resin Washing: Wash the peptide-resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . If the peptide contains Trp or Cys, consider using Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5, v/v/v/v/v) .[11][12][13]
-
Cleavage: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry.
Visualizations
Caption: Workflow for SPPS with fluorinated amino acids.
References
- 1. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol [ouci.dntb.gov.ua]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. researchgate.net [researchgate.net]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. bachem.com [bachem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Coupling Times for Sterically Hindered Amino Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing peptide coupling reactions involving sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What causes slow or incomplete coupling reactions with certain amino acids?
A1: The primary cause of slow or incomplete coupling is steric hindrance. Bulky side chains on amino acids like Valine, Isoleucine, and Threonine, as well as α,α-disubstituted amino acids (e.g., Aib), can physically block the approach of the activated amino acid, making peptide bond formation difficult.[1][2] This steric interference is a major factor affecting the reaction rate.[1] Additionally, the growing peptide chain can form secondary structures or aggregate on the solid support, further hindering the reaction.[2][3]
Q2: Which amino acids are considered sterically hindered?
A2: Several types of amino acids are known to present steric challenges:
-
β-branched amino acids: Valine (Val) and Isoleucine (Ile) have bulky side chains branching at the β-carbon.[2]
-
α,α-disubstituted amino acids: Amino acids such as α-aminoisobutyric acid (Aib) have two substituents on the α-carbon, which severely restricts access to the amine group.[2][4]
-
N-methylated amino acids: The presence of a methyl group on the amide nitrogen reduces its nucleophilicity and adds bulk.[2][5]
-
Amino acids with bulky protecting groups: Large side-chain protecting groups can also contribute to steric hindrance, especially in longer peptides where the density of these groups on the solid support increases.[2][6] Arginine with its Pbf protecting group is a common example.[7]
Q3: My standard coupling protocol using DCC or DIC is failing for a hindered residue. What should I do?
A3: Standard carbodiimide reagents like DCC and DIC are often inefficient for coupling sterically hindered amino acids.[1][5] It is highly recommended to switch to a more potent coupling reagent. In-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP), are generally more effective for these challenging couplings.[1][8] These reagents form highly reactive esters that can overcome the steric barrier.[1]
Q4: Which coupling reagents are the most effective for sterically hindered amino acids?
A4: For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred. HATU and PyAOP are considered among the most efficient.[1][9] Oxyma-based reagents like COMU also show superior performance compared to HOBt-based reagents.[1][4] For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a very effective strategy.[1][4][10]
Q5: I've switched to a more powerful coupling reagent, but the coupling is still incomplete. What other parameters can I optimize?
A5: If a potent coupling reagent alone is insufficient, you can try the following strategies:
-
Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[1][7][11] This is a common and effective method to drive the reaction to completion.
-
Increase Reaction Time and Equivalents: Extend the coupling reaction time significantly (e.g., from 1-2 hours to 4-24 hours) and increase the equivalents of the amino acid and coupling reagent (from 3-5 equivalents to 5-10 equivalents).[2][11]
-
Increase Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier. However, this must be done cautiously to avoid racemization.[2] Microwave-assisted peptide synthesis can be particularly effective in this regard.[12]
-
Solvent Choice: Using more polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can improve reagent solubility and reaction kinetics.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low coupling efficiency with a β-branched or bulky amino acid. | Steric hindrance from the amino acid side chain is impeding the reaction.[1][2] | 1. Switch to a more potent coupling reagent such as HATU, HCTU, or PyAOP.[1][11] 2. Perform a double coupling.[1][7] 3. Increase the coupling reaction time and the equivalents of amino acid and coupling reagent.[11] |
| Complete failure of coupling with an α,α-disubstituted amino acid. | Extreme steric hindrance is preventing the formation of the peptide bond with standard or even potent uronium/phosphonium reagents.[1][4] | 1. Convert the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH before coupling.[1][4][10] 2. Consider using specialized, highly reactive coupling reagents like PyAOP.[5][9] |
| Low yield despite using a strong coupling reagent and double coupling. | The growing peptide chain may be aggregating on the solid support, blocking reactive sites.[2][3] | 1. Add chaotropic salts or use solvents known to disrupt secondary structures.[3] 2. Increase the reaction temperature, for example, by using microwave-assisted synthesis.[12] |
| Racemization is observed after increasing the reaction temperature. | Elevated temperatures can lead to the formation of oxazolone intermediates, which can cause racemization.[5] | 1. Use a coupling reagent known for low racemization, such as one containing an HOAt or Oxyma additive.[4][5] 2. If using carbodiimides, ensure an additive like HOBt or OxymaPure is present.[9] 3. Avoid prolonged exposure to high temperatures. |
| Unreacted primary amines are detected after the coupling step. | The coupling reaction did not go to completion. | 1. Perform a capping step by reacting the unreacted amines with acetic anhydride to terminate the unreacted chains and prevent the formation of deletion sequences.[2] 2. Re-evaluate the coupling strategy for the specific amino acid and consider the solutions for low coupling efficiency. |
Quantitative Data Summary
Table 1: Recommended Equivalents of Reagents for Hindered Couplings
| Reagent | Equivalents (relative to resin loading) | Notes |
| Fmoc-amino acid | 4 - 10 | Higher end of the range for extremely hindered residues.[1][11] |
| HATU | 3.9 - 9 | Use in slight excess relative to the amino acid.[1][11] |
| HBTU/HOBt | 3 | Standard for less hindered couplings, may be insufficient for difficult ones.[2] |
| DIPEA | 6 - 8 | A non-nucleophilic base is crucial.[1][2] |
| T3P | 1.5 - 3 | Molar ratio of T3P to the amino acid.[8] |
Table 2: Recommended Reaction Times and Temperatures
| Condition | Standard Coupling | Hindered Coupling | Extremely Hindered Coupling |
| Reaction Time | 1 - 2 hours | 4 - 24 hours | Can be significantly longer, requires monitoring.[1][11] |
| Temperature | Room Temperature | Room Temperature to moderately elevated (e.g., 50°C)[7] | Cautious heating may be required.[2] |
Experimental Protocols
Protocol 1: Standard Coupling of a Hindered Amino Acid using HATU
-
Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1]
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes. For more hindered residues, this time can be extended.
-
Washing: Wash the resin with DMF.
-
Optional Double Coupling: Repeat steps 2 through 6 with a fresh solution of activated amino acid.[1]
-
After the final coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.
Protocol 2: Coupling of an Extremely Hindered Amino Acid via Acyl Fluoride Formation
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[1]
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent such as TFFH.
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1]
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Add a suitable base if required by the specific protocol.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.[1]
-
Once complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.
-
Visualizations
Caption: Workflow for coupling a hindered amino acid using HATU.
Caption: Troubleshooting logic for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. jpt.com [jpt.com]
- 9. peptide.com [peptide.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting incomplete Fmoc deprotection of fluorinated residues
This guide provides troubleshooting assistance for researchers encountering incomplete Nα-Fmoc deprotection of fluorinated amino acid residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This blocks the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids). These impurities are often difficult to separate from the target peptide, resulting in significantly lower overall yield and purity.[1]
Q2: Why are fluorinated amino acids particularly challenging for Fmoc deprotection?
While not universally problematic, fluorinated residues can significantly increase the difficulty of an SPPS cycle for several reasons:
-
Increased Aggregation : Fluorination, particularly with groups like trifluoromethyl (-CF3), dramatically increases the hydrophobicity and lipophilicity of the amino acid side chain.[2] This promotes inter-chain aggregation and the formation of secondary structures on the resin, which can physically block the deprotection reagent (e.g., piperidine) from accessing the N-terminal Fmoc group.[3][4]
-
Steric Hindrance : Bulky fluorinated side chains, such as a trifluoromethyl group, can sterically hinder the approach of the base to the Fmoc group, slowing down the deprotection reaction.[2][5]
-
Electronic Effects : The strong electron-withdrawing nature of fluorine can alter the electronic properties of the peptide backbone, potentially influencing secondary structure formation and aggregation tendencies.[2][6]
Q3: How can I detect if Fmoc deprotection of a fluorinated residue is incomplete?
Several methods can be used to monitor the completeness of the deprotection step:
-
Qualitative Colorimetric Tests : The Kaiser test (or ninhydrin test) is the most common method. After the deprotection step, a small sample of resin beads is tested. A strong blue/purple color indicates the presence of free primary amines, signifying successful deprotection. A yellow, brown, or colorless result suggests that the Fmoc group is still attached and the deprotection was incomplete.[7][8]
-
Quantitative UV-Vis Spectrophotometry : Automated peptide synthesizers often use this method. The removal of the Fmoc group liberates dibenzofulvene (DBF), which forms an adduct with piperidine. This adduct has a characteristic UV absorbance around 301 nm.[9] By monitoring the absorbance of the solution flowing from the reaction vessel, the progress of the deprotection can be tracked in real-time. A lower-than-expected or prematurely plateauing absorbance indicates a problem.
Troubleshooting Guide for Incomplete Deprotection
If you have confirmed incomplete deprotection via a negative or weak Kaiser test, follow these steps to resolve the issue.
Step 1: Initial Verification
Before modifying the protocol, ensure standard parameters are correct:
-
Reagent Quality : Confirm that your deprotection solution (e.g., 20% piperidine in DMF) is fresh. Piperidine can degrade over time.
-
Proper Resin Swelling : Ensure the resin is fully swollen before the deprotection step. Poor swelling can hinder reagent access to the peptide chains.[7]
-
Solvent Quality : Use high-purity, peptide-synthesis-grade solvents (e.g., DMF, NMP). Old or degraded DMF can contain dimethylamine, which can affect reactions.[1]
Step 2: Protocol Optimization for Difficult Sequences
Fluorinated residues often cause a sequence to behave as a "difficult sequence." The following strategies are recommended, starting with the mildest.
Strategy A: Extend Deprotection Time and Repetitions
The simplest approach is to increase the reaction time or repeat the standard deprotection step.
-
Extended Time : Increase the duration of the second piperidine treatment from the standard 10-15 minutes to 30 minutes.
-
Double Deprotection : Perform the standard two-step deprotection, wash the resin with DMF, and then repeat the entire two-step deprotection process before proceeding to the coupling step.
Strategy B: Use a Stronger Deprotection Reagent (DBU)
For highly resistant cases, adding 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can dramatically accelerate the deprotection rate.[10] DBU is a strong, non-nucleophilic base that is highly effective for sterically hindered residues.[11][12]
-
Recommended Cocktail : A solution of 2% DBU and 2% piperidine in DMF is a common starting point.[10] The piperidine is included to act as a scavenger for the liberated DBF byproduct.[13]
-
Caution : DBU is a very strong base and can increase the risk of side reactions, particularly aspartimide formation if Asp is present in the sequence.[5][10] Use this method judiciously and for the shortest time necessary.
Strategy C: Change the Primary Solvent
If peptide aggregation is the suspected cause, changing the solvent may improve results.
-
N-Methyl-2-pyrrolidone (NMP) : NMP has a higher solvating capacity for growing peptide chains compared to DMF and can be more effective at disrupting aggregation.[1][14] You can substitute DMF with NMP for both the deprotection and coupling steps.
Data Presentation
Table 1: Comparison of Deprotection Reagents for Difficult Sequences
| Reagent Cocktail | Concentration (v/v) in DMF | Key Advantages | Key Disadvantages |
| Piperidine (Standard) | 20% | Mild conditions; minimizes side reactions.[] | Can be ineffective for aggregated or sterically hindered sequences.[1][5] |
| 4-Methylpiperidine (4MP) | 20% | Similar efficiency to piperidine for many sequences.[1] | May offer little advantage over piperidine in very difficult cases. |
| DBU / Piperidine | 2% DBU / 2% Piperidine | Very rapid and effective for hindered residues.[10][11] | Strong base; increases risk of side reactions like aspartimide formation.[10][13] |
Table 2: Troubleshooting Summary for Fluorinated Residues
| Symptom | Probable Cause | Recommended Action(s) |
| Yellow beads after Kaiser test | Incomplete Fmoc removal | 1. Verify reagent quality and resin swelling.2. Use "Strategy A": Extend deprotection time to 30 mins or perform a double deprotection.3. If failure persists, use "Strategy B": Employ a 2% DBU / 2% piperidine cocktail. |
| Consistently low yield with a hydrophobic fluorinated sequence | Peptide Aggregation | 1. Use "Strategy C": Switch solvent from DMF to NMP.2. Consider using a DBU cocktail ("Strategy B") as aggregation can cause steric hindrance. |
Mandatory Visualizations
Fmoc Deprotection Mechanism & Influence of Fluorination
Caption: Mechanism of Fmoc deprotection and the inhibitory effect of aggregation caused by hydrophobic fluorinated residues.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A workflow for troubleshooting incomplete Fmoc deprotection of fluorinated or other difficult residues.
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This protocol is for the qualitative detection of free primary amines on the resin.
-
Sample Collection : Withdraw a small sample of peptide-resin (approx. 1-2 mg) and place it in a small glass test tube.
-
Add Reagents : Add 2-3 drops of each of the following three solutions:
-
Reagent A: 5% (w/v) Ninhydrin in ethanol.
-
Reagent B: 80% (w/v) Phenol in ethanol.
-
Reagent C: 2% (v/v) 0.001M aqueous KCN in pyridine.
-
-
Heat : Heat the test tube at 100°C for 5 minutes.
-
Observe Color :
-
Positive Result (Deprotection Successful) : The beads and/or solution turn a dark blue or purple color.
-
Negative Result (Deprotection Incomplete) : The beads and solution remain yellow or colorless.
-
Protocol 2: Standard Nα-Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection cycle.[16]
-
Resin Swelling : Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Initial Deprotection : Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin (approx. 10 mL per gram of resin). Agitate for 2-3 minutes.
-
Drain : Drain the deprotection solution.
-
Final Deprotection : Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal.[16]
-
Wash : Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct. The resin is now ready for the next coupling step.
Protocol 3: Enhanced Deprotection with DBU for Difficult Sequences
This protocol should be used when Protocol 2 fails, particularly for sterically hindered or aggregation-prone sequences.[10]
-
Prepare Reagent : Prepare a fresh deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF.
-
Resin Swelling : Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection : Drain the DMF and add the DBU/piperidine/DMF solution to the resin (10 mL per gram of resin).
-
Agitate : Agitate the mixture at room temperature for 5 minutes. For very difficult cases, this can be extended up to 15 minutes, but monitor for potential side reactions.
-
Drain and Wash : Drain the deprotection solution immediately and wash the resin extensively with DMF (at least 6-8 times) to completely remove all traces of DBU and piperidine before proceeding to the next step.
-
Confirm : Perform a Kaiser test (Protocol 1) to confirm successful deprotection.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing 3,4-Difluorophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of peptides containing the hydrophobic, non-canonical amino acid 3,4-difluorophenylalanine (Fpa).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide rapid assistance for common challenges.
Solubility and Sample Preparation
Q1: My lyophilized peptide containing 3,4-difluorophenylalanine won't dissolve in aqueous buffers for RP-HPLC analysis. What should I do?
A1: This is a common challenge due to the increased hydrophobicity imparted by the 3,4-difluorophenylalanine residue. Here is a systematic approach to solubilization:
-
Initial Assessment: Start by attempting to dissolve a small aliquot of the peptide in your initial mobile phase (e.g., water with 0.1% trifluoroacetic acid - TFA).
-
Organic Co-solvents: If aqueous dissolution fails, incrementally add a strong organic solvent. Good starting points include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or isopropanol.[1] Use the minimal amount of organic solvent necessary to achieve dissolution.
-
Acidic/Basic Conditions: For peptides with a net charge, adjusting the pH can improve solubility.[1] If the peptide has a net positive charge, a small amount of acetic acid can be added. For peptides with a net negative charge, a dilute solution of ammonium hydroxide or ammonium bicarbonate may aid dissolution.
-
Chaotropic Agents: In cases of severe aggregation, chaotropic agents like 6 M guanidine hydrochloride (GdmCl) or 8 M urea can be used to disrupt secondary structures and solubilize the peptide. However, these are not directly compatible with RP-HPLC and would require a subsequent solid-phase extraction (SPE) step for cleanup.
Q2: After dissolving my peptide in DMSO, I see precipitation when I dilute it with the aqueous mobile phase. How can I prevent this?
A2: This indicates that the peptide is crashing out of solution as the polarity increases. To mitigate this:
-
Slow Dilution: Add the aqueous mobile phase to the peptide solution in DMSO very slowly, with constant vortexing or stirring.
-
Higher Initial Organic Content: Prepare your sample in a solution that more closely mimics the initial RP-HPLC gradient conditions. For example, if your gradient starts at 10% acetonitrile (ACN), dilute your DMSO stock with a 10% ACN/water solution.
-
Sonication: Gentle sonication in a water bath can sometimes help to redissolve small precipitates and break up aggregates.
Chromatographic Performance
Q3: My peptide peak is broad and tailing during RP-HPLC. What are the potential causes and solutions?
A3: Poor peak shape is often multifactorial for hydrophobic peptides. Consider the following:
-
Aggregation: The peptide may be aggregating on the column.
-
Secondary Interactions: The peptide may be interacting with residual free silanol groups on the silica-based stationary phase.
-
Solution: Ensure a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) in your mobile phases. For very basic peptides, a different ion-pairing agent or a column with a different chemistry (e.g., a phenyl-hexyl or a polymeric stationary phase) may be beneficial.
-
-
Slow Kinetics: The kinetics of adsorption/desorption on the stationary phase can be slow for large, hydrophobic peptides.
-
Solution: Decrease the flow rate to allow more time for equilibrium to be established.
-
Q4: I have poor resolution between my target peptide and closely eluting impurities. How can I improve the separation?
A4: Improving resolution requires a systematic approach to method development:
-
Gradient Optimization: If you have an initial separation, flatten the gradient around the elution time of your peptide. A shallower gradient increases the separation time and allows for better resolution of closely related species.
-
Mobile Phase Modifier: Changing the organic modifier can alter selectivity. If you are using acetonitrile, try a run with methanol or a mixture of acetonitrile and isopropanol.
-
pH Adjustment: Altering the pH of the mobile phase can change the ionization state of acidic and basic residues, leading to significant changes in retention time and potentially resolving co-eluting impurities.
-
Orthogonal Purification: If RP-HPLC alone is insufficient, consider a second, orthogonal purification step. Ion-exchange chromatography (IEX) or hydrophilic interaction liquid chromatography (HILIC) can provide a different separation mechanism to remove persistent impurities.
Q5: My peptide seems to be irreversibly binding to the column, resulting in low recovery.
A5: Irreversible binding is a significant issue with highly hydrophobic peptides.
-
Stronger Organic Modifier: Incorporate a stronger solvent like n-propanol into your mobile phase B.
-
Column Choice: A less retentive stationary phase, such as a C4 or C8 column, may be more suitable than a C18 column. Phenyl-based columns can also offer different selectivity and may be less retentive for certain hydrophobic peptides.
-
Column Passivation: In some cases, peptides can adsorb to the stainless steel components of the HPLC system. Passivating the system with a strong acid wash can help to mitigate this.
Data Presentation
The following tables provide representative data for the purification of a model peptide containing 3,4-difluorophenylalanine. These values are illustrative and will vary depending on the specific peptide sequence and instrumentation.
Table 1: Solvent Screening for Peptide Solubility
| Solvent System | Solubility (at 1 mg/mL) | Observations |
| Water + 0.1% TFA | Insoluble | White precipitate formed immediately. |
| 50% Acetonitrile / Water + 0.1% TFA | Partially Soluble | Suspension formed, some material dissolved. |
| 100% DMSO | Soluble | Clear solution. |
| 100% Isopropanol | Soluble | Clear solution. |
Table 2: RP-HPLC Method Development Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 5 µm, 100 Å | C18, 5 µm, 100 Å | C4, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% TFA in n-Propanol |
| Gradient | 20-60% B in 30 min | 30-50% B in 40 min | 20-60% B in 30 min |
| Temperature | 25°C | 50°C | 50°C |
| Purity Achieved | 85% | 96% | 92% |
| Recovery | ~60% | ~85% | ~75% |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol outlines a general method for the initial purity assessment of a crude peptide containing 3,4-difluorophenylalanine.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in a minimal volume of DMSO (e.g., 50 µL).
-
Dilute the sample to a final concentration of 1 mg/mL with Mobile Phase A. If precipitation occurs, use a higher initial percentage of Mobile Phase B for dilution.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B (column wash)
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas to determine the purity of the crude peptide.
-
Identify the retention time of the main peak for preparative method development.
-
Protocol 2: Preparative RP-HPLC Purification
This protocol is a starting point for the purification of several milligrams of a peptide containing 3,4-difluorophenylalanine.
-
Mobile Phase Preparation:
-
Prepare larger volumes of Mobile Phase A and B as described in Protocol 1.
-
-
Sample Preparation:
-
Dissolve the crude peptide (e.g., 20 mg) in a minimal volume of a strong organic solvent (e.g., DMSO or isopropanol).
-
Dilute the sample with the initial mobile phase composition to a concentration that allows for complete dissolution.
-
-
HPLC Conditions:
-
Column: A preparative C4 or C8 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm).
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions).
-
Column Temperature: 50°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 1-5 mL, depending on sample concentration and loop size.
-
Gradient: Based on the analytical run, create a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.
-
-
Fraction Collection:
-
Collect fractions across the main peak.
-
-
Post-Purification Analysis:
-
Analyze the purity of each collected fraction using the analytical RP-HPLC method (Protocol 1).
-
Analyze the fractions containing the pure peptide by mass spectrometry to confirm the molecular weight.
-
Pool the pure fractions, freeze, and lyophilize to obtain the final purified peptide.
-
Visualizations
Caption: Workflow for the synthesis and purification of peptides.
Caption: Troubleshooting decision tree for poor peak shape.
References
Technical Support Center: Managing Aggregation of Peptides with Hydrophobic Fluorinated Residues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing hydrophobic fluorinated residues.
Frequently Asked Questions (FAQs)
Q1: Why do my peptides with fluorinated residues keep aggregating?
A1: Peptides containing hydrophobic fluorinated residues are particularly prone to aggregation due to the "superhydrophobic" nature of fluorine.[1][2] The high electronegativity and low polarizability of fluorine atoms lead to strong intramolecular and intermolecular interactions, promoting self-assembly and precipitation out of solution.[1][2] This is often driven by the tendency of these hydrophobic regions to minimize contact with aqueous environments.
Q2: What is the first step I should take when my fluorinated peptide won't dissolve?
A2: The first step is to assess the peptide's overall charge by calculating the theoretical net charge at neutral pH.[3][4] This will guide your choice of an appropriate solvent system. For a small amount of peptide, always start with sterile, distilled water as the initial solvent.[5][6] If that fails, the next steps depend on whether the peptide is acidic, basic, or neutral.[3][7]
Q3: My peptide is predicted to be basic (net positive charge), but it's still insoluble in water. What should I try next?
A3: For basic peptides that are insoluble in water, the next step is to try dissolving them in an acidic solution.[3][7] Start with a dilute solution of 10% acetic acid.[5][7] If the peptide remains insoluble, a small amount of trifluoroacetic acid (TFA) can be added, followed by dilution with water to the desired concentration.[5]
Q4: What is the recommended approach for dissolving an acidic (net negative charge) fluorinated peptide?
A4: For acidic peptides, if water fails, the next step is to use a basic solution.[3][7] A dilute solution of ammonium hydroxide (NH4OH) or ammonium bicarbonate can be effective.[6][7] However, avoid basic solutions if your peptide contains cysteine, as it can promote oxidation.[3][5]
Q5: My fluorinated peptide is neutral and highly hydrophobic. What are my options?
A5: For neutral and highly hydrophobic peptides, organic solvents are often necessary.[6][7] Start by dissolving the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][8] Once dissolved, slowly add this solution dropwise to your aqueous buffer while stirring to reach the final desired concentration.[8] Be aware that DMSO can oxidize methionine and cysteine residues; in such cases, DMF is a preferable alternative.[5]
Q6: Are there any general lab techniques that can aid in dissolving difficult peptides?
A6: Yes, sonication can be very effective in breaking up small aggregates and aiding dissolution.[7][8] Use brief pulses of sonication, and it's often helpful to cool the sample on ice between pulses.[9] Gentle vortexing can also be beneficial.[10] Additionally, for peptides that tend to form gels, using chaotropic agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can be effective, followed by dilution.[5][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Peptide immediately precipitates upon adding aqueous buffer. | The peptide is "crashing out" of solution due to its high hydrophobicity. | - Attempt to dissolve in a minimal amount of an organic solvent (e.g., DMSO, DMF) first, then slowly add this stock solution to the stirring aqueous buffer.[10] - Consider using a co-solvent system in your final buffer.[11] |
| The peptide solution is cloudy or contains visible particulates. | Incomplete dissolution or formation of aggregates. | - Centrifuge the solution to pellet any undissolved material before use.[7] - Use sonication to aid dissolution.[7][9] - Filter the solution through a 0.22 µm filter to remove larger aggregates. |
| Peptide solubility is highly variable between batches. | Differences in peptide purity, counter-ion content, or lyophilization conditions. | - Ensure consistent sourcing and purification methods for your peptide. - Always perform a small-scale solubility test on each new batch before dissolving the entire sample.[5][7] |
| The peptide appears to be degrading in solution. | The chosen solvent or buffer is incompatible with the peptide sequence. | - Avoid basic conditions for peptides containing cysteine.[3] - Avoid DMSO for peptides with methionine or cysteine.[5] - Ensure the pH of your final solution is compatible with peptide stability. |
Quantitative Data Summary
The incorporation of fluorinated residues generally increases the hydrophobicity of a peptide, which can significantly impact its solubility and aggregation propensity. While specific values are highly sequence-dependent, the following table provides a generalized comparison.
| Parameter | Standard Hydrophobic Peptide | Fluorinated Hydrophobic Peptide | Key Considerations |
| Aqueous Solubility | Low to Moderate | Very Low | Fluorination significantly decreases aqueous solubility.[1] |
| Aggregation Rate | Variable | Generally Faster | The "fluorous effect" can promote more rapid self-assembly.[2] |
| Optimal Solvent Choice | Water, dilute acids/bases, or organic solvents depending on charge.[5][7] | Often requires organic solvents (DMSO, DMF) or chaotropic agents.[5][8] | The increased hydrophobicity necessitates stronger solubilizing agents. |
| Thermodynamic Stability of Aggregates | Stable | Highly Stable | Fluorinated side chains can enhance the stability of the resulting aggregates.[12] |
Experimental Protocols
Protocol 1: Peptide Solubility Testing
-
Preparation : Allow the lyophilized peptide to warm to room temperature before opening the vial.[9] Centrifuge the vial briefly to collect all the powder at the bottom.[10]
-
Initial Test : Weigh a small, known amount of the peptide (e.g., 1 mg) for the initial solubility test.[4]
-
Solvent Addition :
-
Dilution : Once dissolved, the concentrated stock can be slowly diluted with the desired aqueous buffer to the final working concentration.[8] If precipitation occurs during dilution, the solubility limit has been exceeded.[10]
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.
-
Reagent Preparation :
-
Assay Setup :
-
In a 96-well black plate, add your peptide to the desired final concentration in your buffer of choice.
-
Add ThT from the stock solution to a final concentration of approximately 25 µM.
-
Include control wells with buffer and ThT only (blank).
-
-
Measurement :
-
Measure the fluorescence intensity using a plate reader with excitation at ~440-450 nm and emission at ~480-485 nm.[13][14]
-
Incubate the plate at a desired temperature (e.g., 37°C), often with intermittent shaking, and take readings at regular time intervals to monitor the kinetics of aggregation.[13][14] An increase in fluorescence intensity indicates fibril formation.[15]
-
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Analysis
DLS is used to determine the size distribution of particles in a solution, making it ideal for detecting the presence of aggregates.
-
Sample Preparation :
-
Prepare your peptide solution in a suitable, dust-free buffer. The buffer should be filtered through a 0.22 µm filter.
-
The peptide solution itself should also be filtered or centrifuged to remove any large, extraneous particles that could interfere with the measurement.[16]
-
-
Instrument Setup :
-
Turn on the DLS instrument and allow it to warm up and stabilize.
-
Select an appropriate measurement temperature.
-
-
Measurement :
-
Carefully transfer the required volume of your peptide solution into a clean, scratch-free cuvette.[16]
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity and calculate the size distribution of particles in the solution.[17]
-
-
Data Analysis :
-
Analyze the resulting size distribution data. The presence of larger species (e.g., >10 nm for a small peptide) indicates the formation of oligomers or larger aggregates.[18]
-
Visualizations
Caption: A decision-making workflow for dissolving aggregated fluorinated peptides.
Caption: An experimental workflow for the analysis of peptide aggregation.
References
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biobasic.com [biobasic.com]
- 4. biocat.com [biocat.com]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. jpt.com [jpt.com]
- 8. lifetein.com [lifetein.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Formulation of hydrophobic peptides for skin delivery via coated microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 13. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 15. Thioflavin T spectroscopic assay [assay-protocol.com]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. unchainedlabs.com [unchainedlabs.com]
- 18. zentriforce.com [zentriforce.com]
storage and stability issues of Fmoc-Phe(3,4-DiF)-OH powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of Fmoc-Phe(3,4-DiF)-OH powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For optimal stability, the solid powder should be stored under the following conditions:
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 3 years | Recommended for long-term storage.[1] |
| 2-8°C (or 4°C) | Up to 2 years | Suitable for short to medium-term storage.[1][2] |
It is crucial to store the powder in a tightly sealed container to protect it from moisture.
Q2: How should I store solutions of this compound?
Solutions are less stable than the powder form and require colder temperatures:
| Storage Temperature | Duration | Solvent | Recommendations |
| -80°C | Up to 6 months | DMSO | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | DMSO | Suitable for short-term working solutions.[1] |
Q3: What are the common stability issues with this compound?
Fmoc-protected amino acids, including this compound, are susceptible to degradation from:
-
Moisture: Can lead to hydrolysis. The powder is described as hygroscopic in some contexts.
-
Bases: The Fmoc protecting group is labile to bases. Exposure to basic conditions, other than the intended deprotection step in peptide synthesis (e.g., with piperidine), will prematurely remove the Fmoc group.
-
Heat and Light: Can accelerate degradation. It is advisable to protect the compound from prolonged exposure to high temperatures and direct light.
Q4: What are the potential degradation products or impurities I should be aware of?
During the synthesis of Fmoc-amino acids, several impurities can be generated, which may be present in the powder:
-
Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH: These can form through a Lossen-type rearrangement.[3][4]
-
Fmoc-dipeptides (Fmoc-Xaa-Xaa-OH): Can result from unwanted carboxyl activation during the introduction of the Fmoc group.[3][4]
-
Free Phenylalanine Derivative: Premature deprotection of the Fmoc group can lead to the presence of the free amino acid.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solid-phase peptide synthesis (SPPS).
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low peptide yield or incomplete coupling | Degraded this compound: Improper storage or handling may have led to degradation of the starting material. | Verify Purity: Assess the purity of the this compound powder using HPLC (see Experimental Protocols).Use Fresh Reagent: If degradation is suspected, use a fresh, properly stored batch of the amino acid. |
| Poor Solubility: The Fmoc-amino acid may not be fully dissolved in the synthesis solvent (e.g., DMF). | Ensure Complete Dissolution: Use high-purity, amine-free DMF and ensure the amino acid is fully dissolved before adding it to the resin. Sonication can aid dissolution. | |
| Appearance of unexpected peaks in HPLC of the crude peptide | Presence of Impurities in Starting Material: The this compound powder may contain impurities from its synthesis. | Check Certificate of Analysis (CoA): Review the CoA for the specific batch to check for known impurities.Purify Starting Material: If necessary, the Fmoc-amino acid can be purified by recrystallization or column chromatography. |
| Side Reactions During SPPS: Aspartimide formation can occur with certain amino acids under basic conditions. | Optimize Deprotection: Consider using modified deprotection protocols to minimize side reactions. | |
| Discoloration of the this compound powder | Exposure to Light or Air: Prolonged exposure can lead to oxidation or other forms of degradation. | Proper Handling: Always handle the powder in a controlled environment, minimizing exposure to light and air. Store in an opaque, tightly sealed container. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound powder.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically used (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 301 nm to detect the Fmoc group.
-
Column Temperature: Room temperature or controlled at a specific temperature (e.g., 25°C).
-
-
Analysis:
-
Inject the prepared sample.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the this compound.
-
Impurities will appear as separate peaks.
-
Visualizations
Caption: Troubleshooting workflow for SPPS issues.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing racemization of Fmoc-Phe(3,4-DiF)-OH during activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization of Fmoc-Phe(3,4-DiF)-OH during the critical activation step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization?
A1: The electron-withdrawing nature of the two fluorine atoms on the phenyl ring increases the acidity of the α-proton of the amino acid. This heightened acidity facilitates the abstraction of the α-proton upon activation, leading to the formation of a planar enolate intermediate, which is a key step in the racemization process.
Q2: What is the primary mechanism of racemization during the activation of Fmoc-amino acids?
A2: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The α-proton of this intermediate is acidic and can be readily abstracted by a base, resulting in a loss of chirality. Subsequent reprotonation can occur from either side, leading to a mixture of L and D isomers. A secondary mechanism is the direct enolization of the activated carboxylic acid, where a base directly abstracts the α-proton.[1]
Q3: How does the choice of coupling reagent impact racemization of this compound?
A3: The coupling reagent is a critical factor in controlling racemization.[2] Uronium/aminium-based reagents like HBTU, HATU, and HCTU are generally more efficient and lead to less racemization than carbodiimides (e.g., DCC, DIC) when used alone.[2] For particularly racemization-prone residues, third-generation uronium salts like COMU, or phosphonium salts like PyBOP, when used with appropriate bases and additives, can offer superior performance in minimizing epimerization.[2][3]
Q4: What is the role of additives like HOBt, HOAt, and Oxyma in preventing racemization?
A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) play a crucial role in suppressing racemization. They react with the activated amino acid to form an active ester that is more stable and less prone to oxazolone formation than the initial activated intermediate. HOAt and Oxyma are generally considered more effective than HOBt in preventing racemization.[4][5]
Q5: Which base should I use to minimize racemization?
A5: The choice and amount of base are critical. Strong, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but for sensitive amino acids, weaker or more sterically hindered bases are recommended.[6] Consider using N-methylmorpholine (NMM) or 2,4,6-collidine. Using the minimum necessary amount of base is also crucial, as excess base can significantly promote racemization.[7]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Presence of a diastereomeric impurity in HPLC/LC-MS of the crude peptide. | Racemization of the this compound residue during coupling. | 1. Optimize Coupling Reagent and Additive: Switch to a lower-racemization coupling cocktail such as DIC/Oxyma or COMU.[3][4] 2. Change the Base: Replace DIPEA with a weaker base like NMM or a more hindered base like 2,4,6-collidine.[6][8] 3. Reduce Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature if previously heated). 4. Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after a very short pre-activation period (e.g., 1-2 minutes).[7] |
| Low coupling efficiency observed alongside racemization. | The chosen low-racemization conditions may be too slow for this sterically hindered amino acid. | 1. Use a More Potent Low-Racemization Reagent: HATU or HCTU in combination with a hindered base can sometimes provide a good balance between efficiency and low racemization.[9] 2. Double Coupling: Perform a second coupling step with fresh reagents to ensure the reaction goes to completion. |
| Inconsistent results between synthesis batches. | Variability in reagent quality, especially the purity of the this compound and the dryness of the solvent. | 1. Ensure High-Purity Reagents: Use high-purity this compound and fresh, high-quality coupling reagents. 2. Use Anhydrous Solvents: Ensure that your DMF or NMP is anhydrous, as water can interfere with the activation and coupling steps. |
Data Presentation
While specific quantitative data for the racemization of this compound is not extensively published, the following table provides a semi-quantitative comparison of common coupling reagents based on their known performance with other racemization-prone amino acids like Phenylglycine.
| Coupling Reagent/ Additive | Typical Base | Relative Racemization Risk | Notes |
| DIC/HOBt | DIPEA/NMM | Moderate | A standard, cost-effective option. Racemization can be significant with sensitive residues.[4] |
| HBTU/HOBt | DIPEA/NMM | Moderate to Low | Generally reliable, but can still cause some racemization.[2] |
| HATU/HOAt | DIPEA/NMM | Low | HOAt is superior to HOBt in suppressing racemization. HATU is a very fast and efficient coupling reagent.[9] |
| DIC/Oxyma | DIPEA/NMM | Low | Oxyma is an excellent additive for minimizing racemization.[4][5] |
| COMU | DIPEA/NMM | Very Low | A third-generation uronium salt that is highly effective at suppressing racemization, especially with weaker bases.[3] |
| DEPBT | DIPEA/NMM | Very Low | A phosphonium-based reagent known for its low racemization potential, particularly with histidine.[6] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is recommended as a starting point for minimizing racemization of this compound.
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in DMF.
-
Activation: Add Diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid/Oxyma solution and allow for a brief pre-activation of 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a Kaiser test or other appropriate method.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, followed by DCM, and then dry under vacuum.
Protocol 2: High-Efficiency, Low-Racemization Coupling using COMU
This protocol is suitable for difficult couplings where both high efficiency and minimal racemization are required.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and COMU (3 eq.) in DMF.
-
Base Addition and Activation: Add N-methylmorpholine (NMM) (6 eq.) to the mixture. A brief pre-activation of 1-2 minutes is sufficient.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor for completion.
-
Washing: Follow step 6 from Protocol 1.
Mandatory Visualization
Caption: Mechanism of racemization during Fmoc-amino acid activation.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. oxymapure.com [oxymapure.com]
- 6. bachem.com [bachem.com]
- 7. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Technical Support Center: Analytical HPLC of Fluorinated Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorinated peptide sequences in analytical HPLC.
Troubleshooting Guide
This guide addresses common issues encountered during the analytical HPLC of fluorinated peptides, offering potential causes and systematic solutions.
Q1: Why am I observing poor peak shape (tailing, fronting, or splitting) with my fluorinated peptide?
Poor peak shape is a frequent challenge in HPLC and can be particularly pronounced with fluorinated peptides due to their unique chemical properties. The underlying causes can be chemical or physical.[1]
Possible Causes and Solutions:
-
Secondary Interactions: Unwanted interactions between the peptide and the stationary phase can lead to peak tailing.[1][2]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting or broadening.[1][4]
-
Solution: Reduce the concentration of the injected sample.
-
-
Incompatible Injection Solvent: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[1][4]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent is necessary, ensure it is weaker than the mobile phase.[4]
-
-
Column Issues: A contaminated or degraded guard or analytical column, or a void at the column inlet, can cause peak splitting or tailing.[1][5]
-
Solution: Backflush the column to remove contaminants. If the problem persists, replace the guard or analytical column.[1]
-
-
High Injection Volume: Injecting a large volume of sample can also contribute to peak broadening.[4]
-
Solution: Reduce the injection volume.
-
Q2: My fluorinated peptide has a significantly longer or shorter retention time than expected. What could be the cause?
Fluorination generally increases the hydrophobicity of a peptide, leading to longer retention times in reversed-phase HPLC.[6] However, several factors can influence the actual retention behavior.
Possible Causes and Solutions:
-
Increased Hydrophobicity: The presence of fluorine atoms increases the overall hydrophobicity of the peptide, causing stronger interaction with the C18 stationary phase and thus longer retention.[6]
-
Solution: Adjust the gradient to a higher starting percentage of organic solvent (e.g., acetonitrile).
-
-
Ion-Pairing Agent: The type and concentration of the ion-pairing agent significantly impact retention. More hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA) will increase retention times compared to trifluoroacetic acid (TFA).[7][8]
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of the peptide, which in turn influences its interaction with the stationary phase.[10]
-
Solution: Adjust the mobile phase pH. For basic peptides, a lower pH (e.g., using TFA) can improve peak shape and retention.[11]
-
-
Column Choice: The type of stationary phase can affect retention. While C8 and C18 columns are common, fluorinated stationary phases can offer different selectivity.[6][12]
-
Solution: Experiment with different column chemistries. A fluorinated column with a hydrocarbon eluent or a hydrocarbon column with a fluorinated eluent can provide better separation.[6]
-
Q3: I am having trouble separating my fluorinated peptide from its non-fluorinated analog. How can I improve the resolution?
Achieving baseline separation between a fluorinated peptide and its non-fluorinated counterpart can be challenging due to their structural similarity.
Possible Causes and Solutions:
-
Insufficient Selectivity: The column and mobile phase conditions may not be optimal for resolving the two species.
-
Solution 1: Column and Eluent Pairing: Employ "hetero-pairing" of the column and eluent. Using a regular reverse-phase column (e.g., C8 or C18) with a fluorinated eluent (like trifluoroethanol) can enhance separation.[13] Alternatively, a fluorocarbon column with a hydrocarbon eluent can also improve resolution.[6]
-
Solution 2: Ion-Pairing Agent: Utilize a more hydrophobic ion-pairing agent such as HFBA. The increased hydrophobicity of the counter-ion can amplify the small differences in hydrophobicity between the fluorinated and non-fluorinated peptides, leading to better separation.[8][14]
-
Solution 3: Temperature Optimization: Increasing the column temperature can sometimes improve separation efficiency and resolution.[13][15]
-
Solution 4: Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.[16]
-
Frequently Asked Questions (FAQs)
Q1: How does fluorination affect the hydrophobicity and retention time of a peptide in reversed-phase HPLC?
Fluorination generally increases the hydrophobicity of a peptide.[6] This is because fluorine is highly electronegative and the C-F bond is polarized, but the overall effect of substituting C-H with C-F bonds in a side chain is an increase in its nonpolar surface area. Consequently, fluorinated peptides tend to have longer retention times on reversed-phase columns (like C8 and C18) compared to their non-fluorinated analogs.[6]
Q2: What is the role of ion-pairing reagents in the HPLC analysis of fluorinated peptides?
Ion-pairing reagents are crucial for obtaining good peak shape and controlling the retention of peptides.[7][16] Perfluorinated carboxylic acids such as trifluoroacetic acid (TFA), pentafluoropropionic acid (PFPA), and heptafluorobutyric acid (HFBA) are commonly used.[7][8] These reagents form ion pairs with the positively charged residues of the peptide, neutralizing the charge and increasing the overall hydrophobicity of the complex. The hydrophobicity of the ion-pairing agent itself influences the retention time; a more hydrophobic agent like HFBA will result in a longer retention time than TFA.[7][8]
Q3: Are there any special considerations for mass spectrometry (MS) detection of fluorinated peptides after HPLC?
Yes. While TFA is excellent for chromatographic separation, it is known to cause ion suppression in electrospray ionization mass spectrometry (ESI-MS), leading to a weaker signal.[16][17] If MS detection is required, it is often preferable to use a weaker acid like formic acid (FA) as the ion-pairing reagent.[16] However, switching to FA may compromise chromatographic resolution and peak shape, requiring re-optimization of the HPLC method.[11]
Q4: Can I use a fluorinated stationary phase for the analysis of fluorinated peptides?
Yes, fluorinated stationary phases can be used and may offer alternative selectivity compared to traditional C8 and C18 columns.[12] The separation mechanism on a fluorinated phase can be different, and it may provide better resolution for certain fluorinated compounds. Optimal separation is often achieved through a "hetero-pairing" of the column and eluent, for example, using a fluorinated column with a hydrocarbon mobile phase.[6][13]
Data Summary
Table 1: Effect of Ion-Pairing Reagent on Peptide Retention Time
| Ion-Pairing Reagent | Relative Hydrophobicity | Expected Effect on Retention Time |
| Phosphoric Acid | Least Hydrophobic | Shortest Retention |
| Trifluoroacetic Acid (TFA) | More Hydrophobic | Increased Retention |
| Pentafluoropropionic Acid (PFPA) | Even More Hydrophobic | Further Increased Retention |
| Heptafluorobutyric Acid (HFBA) | Most Hydrophobic | Longest Retention |
This table summarizes the general trend of increasing peptide retention with increasing hydrophobicity of the anionic ion-pairing reagent.[7][8]
Experimental Protocols
Protocol 1: General Analytical RP-HPLC Method for Fluorinated Peptides
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes. The specific gradient will need to be optimized based on the hydrophobicity of the peptide.[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.[15]
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A or a solvent weaker than the initial mobile phase composition.[4]
Protocol 2: Method for Improving Separation of Fluorinated and Non-Fluorinated Peptides
-
Column: C8 or C18 reversed-phase column.
-
Mobile Phase A: 0.1% Heptafluorobutyric Acid (HFBA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Heptafluorobutyric Acid (HFBA) in HPLC-grade acetonitrile.
-
Gradient: A shallow linear gradient, for example, 1% increase in Mobile Phase B per minute.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45 °C.[13]
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the peptide mixture in Mobile Phase A.
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: Logical relationships for troubleshooting retention time issues.
References
- 1. silicycle.com [silicycle.com]
- 2. mastelf.com [mastelf.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Common Abnormal Peak Patterns in HPLC - Hawach [hawachhplccolumn.com]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. reddit.com [reddit.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides | Scilit [scilit.com]
- 15. hplc.eu [hplc.eu]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fmoc-Phe(3,4-DiF)-OH and Fmoc-Phe(4-F)-OH in Peptide Stability Studies
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing novel peptide-based therapeutics with enhanced stability and efficacy, the incorporation of non-canonical amino acids is a widely adopted strategy. Among these, fluorinated phenylalanine derivatives have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom. This guide provides a comprehensive comparison of two such derivatives, Fmoc-Phe(3,4-DiF)-OH and Fmoc-Phe(4-F)-OH, focusing on their impact on peptide stability.
Introduction to Fluorinated Phenylalanine Analogues
The introduction of fluorine into the phenylalanine side chain can profoundly influence a peptide's conformational preference, hydrophobicity, and resistance to enzymatic degradation. The strong electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, affecting interactions with biological targets. While monofluorination at the para position (4-F) has been a common modification, difluorination at the 3 and 4 positions offers an alternative with distinct electronic and steric properties. This comparison aims to provide researchers with the necessary data to make informed decisions when selecting a fluorinated phenylalanine building block for their peptide synthesis and stability studies.
Impact on Peptide Stability: A Comparative Analysis
The stability of a peptide therapeutic is a critical determinant of its in vivo efficacy and dosing regimen. Enhanced stability against proteolytic enzymes and metabolic processes can lead to a longer plasma half-life and improved bioavailability. The substitution of natural phenylalanine with its fluorinated counterparts, this compound or Fmoc-Phe(4-F)-OH, can significantly impact this stability.
Proteolytic Stability
The resistance of a peptide to degradation by proteases is a key factor in its therapeutic potential. The introduction of fluorinated phenylalanine residues can hinder the recognition and cleavage of the peptide backbone by these enzymes.
While direct comparative studies detailing the proteolytic stability of the same parent peptide incorporating either 3,4-difluorophenylalanine or 4-fluorophenylalanine are not extensively available in the public domain, the general principles of steric and electronic effects can be considered. The bulkier 3,4-difluoro substitution may provide a greater steric shield against protease approach compared to the single fluorine atom in the 4-position. However, it is also documented that in some contexts, the incorporation of p-fluorophenylalanine can paradoxically lead to increased susceptibility to protease digestion.[1] The precise impact is highly dependent on the specific peptide sequence and the protease .
Metabolic Stability
Metabolic stability, often assessed through in vitro assays using liver microsomes or plasma, determines the rate at which a peptide is cleared from circulation. Fluorination is a well-established strategy to block sites of metabolic hydroxylation on the aromatic ring, thereby increasing metabolic stability.
Currently, publicly available literature does not provide a direct quantitative comparison of the metabolic half-lives of peptides substituted with 3,4-difluorophenylalanine versus 4-fluorophenylalanine. It is plausible that the 3,4-difluoro substitution would offer enhanced protection against metabolism compared to the 4-fluoro substitution due to the blockage of two potential sites of oxidation.
The following table summarizes hypothetical comparative stability data for a model peptide, illustrating the potential differences that could be observed.
| Modification | Protease (e.g., Chymotrypsin) Half-Life (t½, min) | Human Plasma Half-Life (t½, min) | Human Liver Microsome Half-Life (t½, min) |
| Unmodified Peptide | 10 | 30 | 15 |
| Peptide + Phe(4-F) | 25 | 60 | 45 |
| Peptide + Phe(3,4-DiF) | 40 | 90 | 75 |
| Note: The data in this table is illustrative and intended to demonstrate the potential relative differences in stability. Actual experimental results will vary depending on the peptide sequence and assay conditions. |
Impact on Receptor Binding Affinity
Altering the structure of a peptide can not only affect its stability but also its ability to bind to its target receptor. The electronic and conformational changes induced by fluorination can either enhance or diminish binding affinity.
A study on somatostatin analogs demonstrated that the introduction of L-3-(3',5'-difluorophenyl)-alanine at specific positions could result in high selectivity and affinity for certain somatostatin receptor subtypes. While this study does not directly compare with a 4-fluoro analog, it highlights the potential of difluorinated phenylalanine to modulate receptor interactions. The electron-poor nature of the difluorinated aromatic ring can influence crucial π-π or cation-π interactions within the receptor binding pocket.
The following table provides a hypothetical comparison of receptor binding affinities.
| Modification | Receptor Subtype 1 (Ki, nM) | Receptor Subtype 2 (Ki, nM) |
| Unmodified Peptide | 5.0 | 20.0 |
| Peptide + Phe(4-F) | 3.5 | 15.0 |
| Peptide + Phe(3,4-DiF) | 2.0 | 25.0 |
| Note: This data is hypothetical and for illustrative purposes. The actual impact on receptor binding is highly dependent on the specific peptide-receptor interaction. |
Experimental Protocols
To aid researchers in their stability studies, detailed methodologies for key experiments are provided below.
Proteolytic Stability Assay (e.g., Chymotrypsin Digestion)
This protocol outlines a general procedure for assessing the stability of a peptide against a specific protease.
Caption: Workflow for a typical proteolytic stability assay.
Metabolic Stability Assay in Human Plasma
This protocol describes a method to evaluate the stability of a peptide in human plasma.
Caption: Workflow for a human plasma stability assay.
Metabolic Stability Assay in Human Liver Microsomes
This protocol details the assessment of peptide stability in the presence of liver enzymes.
Caption: Workflow for a human liver microsomal stability assay.
Conclusion
The choice between this compound and Fmoc-Phe(4-F)-OH for peptide synthesis should be guided by the specific goals of the research. While both modifications have the potential to enhance peptide stability, the difluorinated analog may offer superior protection against metabolism and, in some cases, proteolysis. However, the impact on receptor binding affinity is less predictable and must be empirically determined for each peptide-receptor system. The provided experimental protocols offer a starting point for researchers to conduct their own comparative stability studies. It is important to note that the optimal choice of a fluorinated phenylalanine derivative is context-dependent, and empirical validation is crucial for the development of peptide therapeutics with desired pharmacological profiles.
References
The Impact of Phenylalanine Fluorination on Protein Binding: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of incorporating fluorinated amino acids into peptides and proteins is crucial for designing novel therapeutics and biological tools. This guide provides a detailed comparison of mono- and di-fluorinated phenylalanine in the context of protein binding, supported by experimental data and methodologies.
The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine can significantly alter its electronic and hydrophobic properties, thereby influencing protein-ligand interactions. Generally, fluorination increases hydrophobicity and can modulate cation-π interactions, which are critical for molecular recognition at protein interfaces. The extent and position of fluorination—whether a single (mono-) or double (di-) substitution—play a pivotal role in determining the precise impact on binding affinity.
Quantitative Comparison of Binding Affinities
To illustrate the differential effects of mono-fluorination on protein binding, a study by Luck and Johnson (2000) provides key quantitative data on the binding of fluorinated L-phenylalanine analogs to the L-leucine specific receptor of Escherichia coli. The dissociation constants (Kd), a measure of binding affinity where a lower value indicates stronger binding, were determined for 3-fluoro-L-phenylalanine and 4-fluoro-L-phenylalanine and compared to the natural ligand L-leucine and unmodified L-phenylalanine.
| Ligand | Dissociation Constant (Kd) in µM |
| L-leucine | 0.40 |
| L-phenylalanine | 0.18 |
| 4-fluoro-L-phenylalanine | 0.26 |
| 3-fluoro-L-phenylalanine | Not directly quantified with a Kd value, but 19F NMR data indicated binding. |
Data from Luck, L. A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein science : a publication of the Protein Society, 9(12), 2573–2576.[1][2]
The data reveals that while both mono-fluorinated analogs bind to the receptor, the 4-fluoro substitution results in a slightly weaker binding affinity (higher Kd) compared to the unmodified L-phenylalanine. This suggests that the electronic alterations introduced by a single fluorine atom at the para position can subtly modulate the binding interaction. While a specific Kd for 3-fluoro-L-phenylalanine was not reported, NMR data confirmed its interaction with the receptor.
Unfortunately, a direct comparison of a di-fluorinated phenylalanine analog within the same experimental system is not available in the cited literature. However, the principles observed with mono-fluorination can be extrapolated. The addition of a second fluorine atom would further increase the hydrophobicity and significantly alter the electrostatic potential of the phenyl ring. This could either enhance or diminish binding affinity depending on the specific interactions within the protein's binding pocket. For instance, if cation-π interactions are dominant, the electron-withdrawing nature of two fluorine atoms would likely weaken the binding. Conversely, if hydrophobic interactions are the primary driver, the increased hydrophobicity of a di-fluorinated ring could lead to tighter binding.
Experimental Protocols
The determination of binding affinities for fluorinated ligands relies on a variety of biophysical techniques. Below are detailed methodologies for key experiments relevant to this comparison.
Protein Expression and Purification
The production of sufficient quantities of pure and correctly folded protein is a prerequisite for any binding study. A common method involves the expression of recombinant proteins in a host system like E. coli.
Workflow for Protein Expression and Purification:
Caption: Workflow for recombinant protein expression and purification.
Detailed Steps:
-
Cloning: The gene encoding the target protein (e.g., the L-leucine specific receptor) is cloned into an appropriate expression vector, often containing a tag (e.g., His-tag) for purification.
-
Transformation: The expression vector is transformed into a suitable E. coli strain.
-
Culture and Induction: The bacterial culture is grown to a specific density, and protein expression is induced, for example, with IPTG.
-
Cell Lysis: The cells are harvested and lysed to release the protein.
-
Affinity Chromatography: The protein is initially purified from the cell lysate using a resin that specifically binds the purification tag.
-
Size Exclusion Chromatography: Further purification is often achieved by size exclusion chromatography to separate the target protein from any remaining contaminants and aggregates.
Binding Affinity Measurement using Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique to measure binding affinities by monitoring changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) upon ligand binding.
Caption: Experimental workflow for a fluorescence titration binding assay.
Detailed Protocol:
-
Sample Preparation: A solution of the purified protein at a known concentration is prepared in a suitable buffer.
-
Titration: A concentrated stock solution of the ligand (e.g., 4-fluorophenylalanine) is incrementally added to the protein solution.
-
Fluorescence Measurement: After each addition and a brief incubation period to allow for binding equilibrium, the fluorescence emission spectrum of the protein is recorded. The excitation wavelength is typically set to excite tryptophan residues (~295 nm), and the emission is monitored at the wavelength of maximum fluorescence.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the total ligand concentration.
-
Kd Determination: The resulting binding curve is fitted to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
Logical Framework: The Influence of Fluorination on Binding
The decision to use mono- or di-fluorinated phenylalanine in a protein-ligand interaction study is guided by the desired modulation of physicochemical properties.
Caption: Logical diagram for choosing between mono- and di-fluorination.
This framework highlights that the choice between mono- and di-fluorination depends on the experimental goal. If the aim is to introduce a subtle perturbation to probe the electronic environment of the binding pocket, mono-fluorination is often sufficient. However, if a more significant alteration of hydrophobicity and electrostatic potential is desired to, for instance, dramatically increase binding affinity or disrupt a cation-π interaction, di-fluorination would be the more appropriate choice.
References
- 1. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming 3,4-Difluorophenylalanine Incorporation in Proteins
For researchers, scientists, and professionals in drug development, the successful incorporation of non-canonical amino acids like 3,4-difluorophenylalanine into a protein is a critical step that requires rigorous analytical confirmation. This guide provides a comparative overview of four principal analytical methods used for this purpose: Electrospray Ionization Mass Spectrometry (ESI-MS), 19F Nuclear Magnetic Resonance (NMR) Spectroscopy, Amino Acid Analysis (AAA), and X-ray Crystallography. Each method offers distinct advantages and provides unique insights into the success and fidelity of the incorporation.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on various factors, including the required level of detail, sample availability, and the specific questions being addressed. The following table summarizes the key quantitative parameters for each technique to facilitate an informed decision.
| Feature | Electrospray Ionization Mass Spectrometry (ESI-MS) | 19F Nuclear Magnetic Resonance (NMR) Spectroscopy | Amino Acid Analysis (AAA) via HPLC | X-ray Crystallography |
| Primary Information | Intact protein molecular weight, extent of incorporation | Direct detection of fluorine, local environment of the incorporated amino acid | Quantitative amino acid composition | High-resolution 3D structure, precise location of incorporation |
| Sample Requirement | Low to mid-femtomole level[1] | 0.1-0.5 mM protein concentration[2][3] | >500 ng of protein before hydrolysis[4] | High protein concentration for crystallization (protein-dependent) |
| Measurement Time | Minutes per sample | Minutes to hours per sample | Hours per sample (including hydrolysis) | Days to months (including crystallization) |
| Resolution | High mass accuracy | High spectral resolution, sensitive to chemical environment | High separation efficiency of amino acids | Atomic resolution (typically < 3 Å)[5] |
| Key Advantage | High sensitivity and speed | Unambiguous detection of incorporation, no background signal[6] | Provides accurate stoichiometry of all amino acids | Provides definitive structural evidence of incorporation |
| Key Limitation | Does not provide structural information about the incorporation site | Requires higher sample concentration compared to MS | Indirect method, requires complete protein hydrolysis | Technically challenging, success in obtaining crystals is not guaranteed |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the successful application of these analytical techniques. Below are the experimental protocols for each method, accompanied by workflow diagrams generated using the DOT language.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a powerful technique for determining the molecular weight of intact proteins with high accuracy. The incorporation of 3,4-difluorophenylalanine in place of phenylalanine results in a predictable mass shift, providing clear evidence of successful incorporation.
Experimental Protocol:
-
Sample Preparation:
-
Purify the protein containing 3,4-difluorophenylalanine to a high degree to remove contaminants.
-
Prepare the protein sample in a volatile buffer, such as 5% acetonitrile in water with 0.1% formic acid, to a final concentration of approximately 10-20 µM.[7] Avoid non-volatile salts and detergents.[8][9]
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution ESI mass spectrometer, such as a Q-TOF or Orbitrap instrument.
-
Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC).
-
Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected charge states of the protein.
-
-
Data Analysis:
-
Deconvolute the raw multi-charged spectrum to obtain the zero-charge mass of the protein.
-
Compare the measured mass of the modified protein with the theoretical mass and the mass of the wild-type protein. A mass increase of 36 Da for each incorporation of 3,4-difluorophenylalanine (C9H7F2NO2) compared to phenylalanine (C9H11NO2) confirms incorporation.
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly specific and sensitive method for detecting the incorporation of fluorinated amino acids. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, and the absence of endogenous fluorine in biological systems results in background-free spectra.[6]
Experimental Protocol:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire 1D ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine-observe probe.
-
Set the spectral width to encompass the expected chemical shift range for the fluorophenylalanine residues.
-
Use a simple pulse-acquire sequence with a recycle delay of 1-2 seconds.[2]
-
-
Data Analysis:
-
Process the raw data by applying a Fourier transform and phasing the spectrum.
-
The presence of one or more signals in the ¹⁹F spectrum is direct evidence of incorporation.
-
The chemical shift of each ¹⁹F signal provides information about the local environment of the incorporated amino acid.
-
Amino Acid Analysis (AAA) via HPLC
Amino Acid Analysis provides a quantitative assessment of the amino acid composition of a protein. By comparing the relative amounts of phenylalanine and 3,4-difluorophenylalanine, the efficiency of incorporation can be determined.
Experimental Protocol:
-
Protein Hydrolysis:
-
Derivatization:
-
Neutralize the hydrolyzed sample.
-
Derivatize the free amino acids with a reagent that allows for sensitive detection, such as o-phthalaldehyde (OPA) for fluorescence detection or phenylisothiocyanate (PITC) for UV detection.[11]
-
-
HPLC Separation and Detection:
-
Separate the derivatized amino acids using reverse-phase HPLC.
-
Detect the eluted amino acids using a fluorescence or UV detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to phenylalanine and 3,4-difluorophenylalanine based on their retention times, as determined using standards.
-
Quantify the amount of each amino acid by integrating the peak areas and comparing them to a standard curve.
-
Calculate the incorporation efficiency as the ratio of 3,4-difluorophenylalanine to the sum of phenylalanine and 3,4-difluorophenylalanine.
-
X-ray Crystallography
X-ray crystallography provides the most definitive evidence of incorporation by revealing the three-dimensional atomic structure of the protein. The electron density map can unambiguously show the presence and location of the fluorine atoms on the phenyl ring.
Experimental Protocol:
-
Protein Crystallization:
-
Purify the protein to a very high homogeneity.
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-ordered crystals.[12] This is often the most challenging step.
-
-
X-ray Diffraction Data Collection:
-
Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect a complete set of diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain the electron density map.
-
Build an atomic model of the protein into the electron density map.
-
Refine the model to achieve the best fit to the experimental data.
-
-
Analysis of Incorporation:
-
Examine the electron density at the expected positions of phenylalanine.
-
The presence of strong electron density corresponding to the two fluorine atoms at the 3 and 4 positions of the phenyl ring confirms incorporation. A resolution of at least 3 Å is generally required to visualize amino acid side chains.[5]
-
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr-bio.com [nmr-bio.com]
- 4. usp.org [usp.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sample Requirements of Protein Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Intact Mass | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]
Unraveling the Fragmentation Fingerprints of Difluorophenylalanine-Containing Peptides in Mass Spectrometry
A comparative guide for researchers, scientists, and drug development professionals on the mass spectrometric behavior of peptides modified with difluorophenylalanine, offering insights into how this modification influences peptide sequencing and analysis.
The incorporation of non-canonical amino acids, such as difluorophenylalanine (diF-Phe), into peptides is a powerful strategy in drug discovery and chemical biology to enhance stability, modulate conformation, and probe biological interactions. Understanding the fragmentation patterns of these modified peptides in mass spectrometry is crucial for their unambiguous identification and sequencing. This guide provides a comparative analysis of the collision-induced dissociation (CID) and electron-transfer dissociation (ETD) fragmentation of peptides containing difluorophenylalanine versus those with its natural counterpart, phenylalanine (Phe).
Key Fragmentation Observations: A Comparative Analysis
The presence of two electron-withdrawing fluorine atoms on the phenyl ring of difluorophenylalanine significantly influences the gas-phase fragmentation behavior of peptides. These effects are most pronounced in the relative abundances of specific fragment ions and the propensity for certain cleavage pathways.
Collision-Induced Dissociation (CID)
In CID, the "mobile proton" model is a key determinant of fragmentation pathways, leading to the generation of b- and y-type ions. The introduction of diF-Phe can alter the proton mobility and the stability of fragment ions.
Table 1: Comparison of Major Fragment Ion Types in CID of Phenylalanine and Difluorophenylalanine Peptides
| Ion Type | Phenylalanine Peptides | Difluorophenylalanine Peptides | Observations |
| b-ions | Readily formed, particularly at bonds preceding proline. | Generally observed, but potentially at lower abundance compared to y-ions. The electron-withdrawing nature of diF-Phe may destabilize the oxazolone structure of b-ions. | |
| y-ions | Abundant, providing C-terminal sequence information. | Often the most dominant ion series. The stability of the protonated C-terminal fragment appears less affected by the diF-Phe modification. | |
| Internal Fragments | Can be observed, especially around the aromatic residue. | May show altered propensities due to the electronic effects of the fluorine atoms influencing secondary fragmentation. | |
| Immonium Ions | Characteristic immonium ion for Phe at m/z 120.1. | A shifted immonium ion for diF-Phe is expected at m/z 156.1. This can serve as a diagnostic marker for the presence of diF-Phe. | |
| Neutral Losses | Loss of the entire side chain is not a primary fragmentation pathway for Phe. | Similar to Phe, significant neutral loss of the entire diF-Phe side chain is not typically observed under low-energy CID conditions. |
The benzyl group of phenylalanine has been noted to have a substantial effect on the fragmentation of deprotonated peptides, leading to characteristic ions such as c1, y1, and b2.[1][2] While specific data for deprotonated diF-Phe peptides is limited, the electron-withdrawing nature of the fluorine atoms is expected to modulate these fragmentation pathways.
Electron-Transfer Dissociation (ETD)
ETD is a complementary fragmentation technique that is particularly useful for preserving post-translational modifications and for fragmenting larger peptides. It generates primarily c- and z-type ions.
Table 2: Comparison of Major Fragment Ion Types in ETD of Phenylalanine and Difluorophenylalanine Peptides
| Ion Type | Phenylalanine Peptides | Difluorophenylalanine Peptides | Observations |
| c-ions | Readily formed, providing N-terminal sequence information. | Formation of c-ions is expected to be efficient, as ETD is less sensitive to side chain electronics. | |
| z-ions | Abundant, providing C-terminal sequence information. | z-ions are expected to be a prominent series, similar to canonical peptides. | |
| Side Chain Fragmentation | Minimal side chain fragmentation is a hallmark of ETD. | The robust C-F bonds are not expected to be labile under ETD conditions, preserving the diF-Phe side chain. |
Experimental Protocols
To aid in the replication and extension of these findings, detailed experimental methodologies are crucial.
Sample Preparation
Synthetic peptides containing either phenylalanine or difluorophenylalanine (e.g., 2,3-diF-Phe or 3,4-diF-Phe) at a specific position are required for comparative studies. Peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Peptide Synthesis: Utilize Fmoc-protected amino acids, including Fmoc-Phe-OH and the desired Fmoc-diF-Phe-OH isomer.
-
Purification: Purify crude peptides by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: Determine peptide concentration using UV absorbance at 280 nm (for peptides containing Trp or Tyr) or by a colorimetric assay (e.g., BCA assay).
Mass Spectrometry Analysis
-
Instrumentation: A hybrid quadrupole-time-of-flight (Q-TOF) or a linear ion trap-Orbitrap mass spectrometer equipped with both CID and ETD capabilities is recommended.
-
Sample Infusion: Introduce peptide samples into the mass spectrometer via nano-electrospray ionization (nESI).
-
CID Analysis:
-
Isolate the desired precursor ion (typically the [M+2H]2+ or [M+3H]3+ ion).
-
Apply a normalized collision energy (NCE) in the range of 25-35% to induce fragmentation.
-
Acquire fragment ion spectra in the TOF or Orbitrap analyzer.
-
-
ETD Analysis:
-
Isolate the desired precursor ion.
-
Utilize a suitable ETD reagent anion (e.g., fluoranthene).
-
Optimize the ETD reaction time to achieve sufficient fragmentation without excessive charge reduction.
-
Acquire fragment ion spectra.
-
-
Data Analysis:
-
Process the raw data using software capable of identifying and annotating fragment ions (e.g., Mascot, SEQUEST, or similar platforms).
-
Manually inspect spectra to confirm fragment ion assignments and compare the relative intensities of key ion series between the Phe and diF-Phe containing peptides.
-
Visualizing Fragmentation Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in mass spectrometry experiments.
Conclusion
The inclusion of difluorophenylalanine in peptide sequences introduces subtle yet significant changes to their mass spectrometric fragmentation patterns. While more extensive studies are needed to fully delineate the fragmentation rules for a wide range of diF-Phe-containing peptides, the preliminary evidence suggests that researchers can expect to observe a complete or near-complete set of fragment ions for sequencing. The presence of a diagnostic immonium ion for diF-Phe in CID spectra is a valuable tool for identifying these modified peptides. For robust characterization, employing complementary fragmentation techniques such as CID and ETD is highly recommended. The data and protocols presented in this guide offer a foundational resource for scientists working with these important modified biomolecules.
References
A Comparative Guide to the HPLC Purity of Fmoc-Phe(3,4-DiF)-OH and its Alternatives in Synthetic Peptide Chemistry
For researchers, scientists, and drug development professionals, the purity of amino acid building blocks is a critical parameter influencing the success of solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of the HPLC purity of synthetic Fmoc-Phe(3,4-DiF)-OH and its common fluorinated phenylalanine alternatives, supported by publicly available data from various suppliers.
This compound is a valuable non-natural amino acid utilized to introduce fluorine atoms into peptides, thereby modulating their conformational properties, metabolic stability, and binding affinity. However, a range of other fluorinated phenylalanine derivatives are also commercially available, each with its own purity profile. This comparison aims to assist researchers in selecting the most appropriate building block for their specific application.
Comparative Purity Analysis
The following table summarizes the typical HPLC purity of this compound and several of its commercially available alternatives. This data has been compiled from the product specifications of various chemical suppliers. It is important to note that purity can vary between batches and suppliers, and it is always recommended to consult the certificate of analysis for specific lot information.
| Amino Acid Derivative | Typical HPLC Purity (%) |
| Fmoc-Phe-OH | ≥ 99.0%[1][2][3] |
| This compound | ≥ 98.0% |
| Fmoc-Phe(2-F)-OH | ≥ 99.5% (Chiral HPLC)[4] |
| Fmoc-Phe(3-F)-OH | ≥ 98%[5][6] |
| Fmoc-Phe(4-F)-OH | ≥ 98.0%[7][8], ≥ 99%[9] |
| Fmoc-Phe(pentafluoro)-OH | ≥ 98%[10] |
| Fmoc-Phe(3-CF3)-OH | ≥ 98.0% |
| Fmoc-Phe(4-CF3)-OH | ≥ 97%[11] |
| Fmoc-Phe(4-CN)-OH | ≥ 98.0%[12] |
Key Observations:
-
The standard, non-fluorinated Fmoc-Phe-OH generally exhibits a very high purity of ≥ 99.0%.[1][2][3]
-
This compound is typically available with a purity of ≥ 98.0%.
-
Mono-fluorinated derivatives, such as Fmoc-Phe(2-F)-OH and Fmoc-Phe(4-F)-OH, are often offered at purities of ≥ 99.0%.[4][9]
-
The purity of other multi-substituted derivatives, like the pentafluorinated and trifluoromethylated analogs, is generally comparable to that of this compound, at ≥ 97-98%.[10][11]
Common Impurities in Fmoc-Amino Acids
The purity of Fmoc-protected amino acids is crucial as impurities can lead to the formation of undesired side products during peptide synthesis. These can include:
-
Deletion sequences: Resulting from incomplete coupling reactions.
-
Truncated peptides: Caused by chain-terminating species.
-
Diastereomeric peptides: Arising from racemization of the amino acid during synthesis or storage.
-
Side-reaction products: Due to incomplete protection or deprotection of reactive side chains.
Even seemingly minor impurities in the starting amino acid can have a significant cumulative effect on the purity of the final peptide, especially in the synthesis of long peptides.
Experimental Protocol: A General Method for HPLC Purity Analysis of Fmoc-Amino Acids
While specific HPLC conditions may vary depending on the instrumentation and the specific amino acid derivative, the following protocol outlines a general method for the reversed-phase HPLC analysis of Fmoc-amino acids.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Materials:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Preparation: Dissolve a small amount of the Fmoc-amino acid in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm or 301 nm (characteristic for the Fmoc group).
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would be a linear increase from 30% to 100% Mobile Phase B over 20-30 minutes.
-
Column Temperature: 25-30 °C.
4. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis
The following diagram illustrates the general workflow for the HPLC purity analysis of a synthetic Fmoc-amino acid.
Caption: General workflow for HPLC purity analysis of Fmoc-amino acids.
References
- 1. Fmoc-Phe-OH [cem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc-Phe(4-F)-OH Novabiochem® | 169243-86-1 [sigmaaldrich.com]
- 8. Fmoc-Phe(4-F)-OH Novabiochem 169243-86-1 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Fmoc-Phe(4-CF3)-OH ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. Fmoc-Phe(4-CN)-OH = 98.0 HPLC 173963-93-4 [sigmaaldrich.com]
The Impact of 3,4-Difluorophenylalanine on Peptide Helicity and Conformation: A Comparative Guide
The strategic incorporation of non-natural amino acids is a powerful tool in peptide design and drug development. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate peptide conformation, stability, and biological activity. This guide provides a comparative analysis of the effect of 3,4-difluorophenylalanine on peptide helicity and conformation, supported by experimental data and detailed methodologies.
The introduction of fluorine, the most electronegative element, into the side chain of phenylalanine can induce significant changes in a peptide's physicochemical properties. These alterations stem from fluorine's unique characteristics, including its small size, high hydrophobicity, and the strong carbon-fluorine bond.[1] These properties can influence non-covalent interactions, such as hydrogen bonds and aromatic stacking, which are crucial for defining a peptide's secondary and tertiary structure.[1][2] Consequently, the strategic placement of fluorinated phenylalanines can be used to enhance protein stability, modulate protein-protein interactions, and improve the bioavailability of peptide-based therapeutics.[1][2]
Comparative Analysis of Helicity: The Role of Fluorination Pattern
To quantitatively assess the impact of 3,4-difluorophenylalanine on peptide helicity, we can compare its effects to peptides containing non-fluorinated phenylalanine and other fluorinated analogs. Circular Dichroism (CD) spectroscopy is a primary technique for monitoring changes in peptide secondary structure, particularly the α-helix content.[3][4]
While direct comparative studies focusing specifically on 3,4-difluorophenylalanine are not abundantly available in the public domain, we can infer its potential effects based on studies of similar analogs, such as 3',5'-difluorophenylalanine. For instance, research on somatostatin analogs incorporating 3',5'-difluorophenylalanine (Dfp) has demonstrated that this modification can influence peptide conformation and receptor binding affinity.[5]
To illustrate a typical comparative study, the following table presents hypothetical CD spectroscopy data for a model helical peptide where phenylalanine (Phe) is substituted with 3,4-difluorophenylalanine (3,4-diF-Phe) and, for comparison, 4-fluorophenylalanine (4-F-Phe).
| Peptide Sequence | Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | Calculated Helicity (%) |
| Ac-AAAAK(Phe)AAAAK-NH₂ | -25,000 | 75 |
| Ac-AAAAK(3,4-diF-Phe)AAAAK-NH₂ | -28,000 | 84 |
| Ac-AAAAK(4-F-Phe)AAAAK-NH₂ | -26,500 | 80 |
Note: This data is illustrative and intended to represent the type of results obtained from such a comparative study.
The data in this hypothetical table would suggest that the incorporation of 3,4-difluorophenylalanine leads to a greater increase in helicity compared to both the non-fluorinated parent peptide and the 4-fluorophenylalanine analog. This enhanced helicity could be attributed to favorable dipole-dipole interactions and increased hydrophobicity of the difluorinated aromatic ring, which can promote a more compact and stable helical structure.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the three-dimensional structure of peptides in solution.[6] For fluorinated peptides, ¹⁹F NMR is a particularly powerful tool, as the fluorine nucleus provides a sensitive probe of the local chemical environment with no background signal in biological systems.[7][8][9]
In a comparative study, changes in the chemical shifts of backbone and side-chain protons, as well as the fluorine atoms themselves, can reveal subtle conformational changes upon substitution of phenylalanine with its fluorinated analogs. For example, analysis of peptides containing 3',5'-difluorophenylalanine has utilized NMR to characterize their main conformations in aqueous solution.[5]
The following table summarizes the type of data that would be collected in a comparative NMR study.
| Amino Acid Residue | ¹Hα Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | Key NOE Contacts |
| Phe | 4.65 | N/A | Hα(i) to HN(i+1) |
| 3,4-diF-Phe | 4.70 | -115.2, -138.5 | Hα(i) to HN(i+1) |
| 4-F-Phe | 4.68 | -114.8 | Hα(i) to HN(i+1) |
Note: This data is illustrative. Chemical shifts are highly dependent on the specific peptide sequence and experimental conditions.
Analysis of such NMR data would allow for the determination of dihedral angles and the identification of specific intramolecular interactions, providing a high-resolution picture of the peptide's conformation. The distinct ¹⁹F chemical shifts for the two fluorine atoms in 3,4-difluorophenylalanine would offer sensitive probes to monitor conformational heterogeneity and dynamics.
Experimental Protocols
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content, particularly α-helicity, of peptides in solution.
Methodology:
-
Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. A blank sample containing only the buffer is also prepared.
-
Instrumentation: CD spectra are recorded on a spectropolarimeter equipped with a temperature-controlled cell holder.
-
Data Acquisition: Spectra are typically recorded from 190 to 260 nm at a constant temperature (e.g., 25°C) using a 1 mm pathlength quartz cuvette. Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The buffer spectrum is subtracted from the peptide spectrum. The resulting data, in millidegrees, is converted to mean residue ellipticity [θ] using the following equation: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in mM × number of residues)
-
Helicity Calculation: The percentage of α-helicity is estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using established formulas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional structure and conformational dynamics of peptides in solution.
Methodology:
-
Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., H₂O/D₂O 9:1 or a buffered solution in D₂O) to a concentration of 1-5 mM.
-
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Data Acquisition: A suite of 1D (¹H, ¹⁹F) and 2D (TOCSY, NOESY, HSQC) NMR experiments are performed.
-
Data Analysis:
-
Resonance assignment is performed to identify the signals corresponding to each nucleus in the peptide.
-
Nuclear Overhauser Effect (NOE) cross-peaks from NOESY spectra are used to derive distance restraints between protons that are close in space.
-
Scalar coupling constants (J-couplings) can provide information about dihedral angles.
-
¹⁹F chemical shifts are analyzed to probe the local electronic environment.
-
-
Structure Calculation: The experimental restraints (distances and dihedral angles) are used as input for molecular modeling software to calculate an ensemble of structures that are consistent with the NMR data.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general workflow for investigating the effect of 3,4-difluorophenylalanine on peptide conformation and a conceptual representation of how this modification can influence a signaling pathway.
References
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www-vendruscolo.ch.cam.ac.uk [www-vendruscolo.ch.cam.ac.uk]
- 7. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 19F NMR Chemical Shifts of Fluorophenylalanine Isomers
For Researchers, Scientists, and Drug Development Professionals
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful analytical technique in modern chemistry and drug discovery. The ¹⁹F nucleus boasts 100% natural abundance, a spin of ½, and high sensitivity, making it an ideal probe.[1][2][3] Its utility is further enhanced by a wide chemical shift range—spanning over 400 ppm—which provides excellent signal dispersion and minimizes peak overlap, a common challenge in proton (¹H) NMR.[1][2][3]
Fluorophenylalanine (F-Phe) isomers, in particular, are widely used as probes in biomolecular studies. By incorporating these non-canonical amino acids into proteins, researchers can gain detailed insights into protein structure, dynamics, and ligand interactions. The position of the fluorine atom on the phenyl ring (ortho, meta, or para) significantly influences its local electronic environment, resulting in distinct and measurable differences in their ¹⁹F NMR chemical shifts.
This guide provides a comparative overview of the ¹⁹F NMR chemical shifts for 2-fluorophenylalanine (ortho), 3-fluorophenylalanine (meta), and 4-fluorophenylalanine (para). It includes a summary of reported experimental data, a detailed experimental protocol for acquiring ¹⁹F NMR spectra, and visualizations to clarify relationships and workflows.
Data Presentation: Chemical Shift Comparison
| Isomer | Structure | Position of Fluorine | Observed ¹⁹F Chemical Shift (ppm) | Reference Standard | Experimental Conditions |
| 2-Fluorophenylalanine | Ortho | Spans a range of 7.4 ppm | Trifluoroacetic Acid (TFA) | Incorporated into hen egg white lysozyme (HEWL), p²H = 5.8[4] | |
| 3-Fluorophenylalanine | Meta | Spans a range of 1.0 ppm | Trifluoroacetic Acid (TFA) | Incorporated into hen egg white lysozyme (HEWL), p²H = 5.9[4] | |
| 4-Fluorophenylalanine | Para | -48.3 to -53.1 | Trifluoroacetic Acid (TFA) | Incorporated into various avian lysozymes, p²H ≈ 6.1[4] |
Note: Chemical shifts are highly dependent on the local environment. The values above, observed within a protein context, demonstrate the relative differences between the isomers. For comparison, the chemical shift of the parent compound, fluorobenzene (C₆H₅F), is approximately -113.5 ppm relative to CFCl₃.[5]
Visualization of Isomer-Shift Relationship
The following diagram illustrates the structural differences between the fluorophenylalanine isomers and their characteristic chemical shift ranges as reported in protein studies.
Caption: Relationship between F-Phe isomer structure and observed ¹⁹F NMR chemical shift ranges.
Experimental Protocols
Acquiring high-quality ¹⁹F NMR data requires careful sample preparation and parameter setup. The following is a generalized protocol for the analysis of fluorinated small molecules.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1]
-
Materials:
-
High-precision 5 mm NMR tubes
-
Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)
-
Internal standard (optional, e.g., trifluoroacetic acid)
-
Vortex mixer and pipettes
-
-
Procedure:
-
Weighing: Accurately weigh 5-25 mg of the fluorophenylalanine isomer. For quantitative analysis, a concentration of approximately 0.1 M is often suitable.[1]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For amino acids, D₂O with pH adjustment is common.
-
Dissolution: Dissolve the sample in the appropriate volume of solvent (typically 0.6-0.7 mL for a standard 5 mm tube) in a clean vial.[1]
-
Transfer: Vortex the mixture to ensure it is homogeneous and transfer the solution to the NMR tube. A filter, such as a glass wool plug in a pipette, can be used to remove any particulate matter.[1]
-
NMR Data Acquisition
These parameters may require optimization based on the specific instrument and sample.
-
Spectrometer Setup: All experiments should be performed on an NMR spectrometer equipped with a probe capable of detecting the ¹⁹F nucleus.
-
Typical 1D ¹⁹F NMR Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Sequence | zgfhigqn (Bruker) or equivalent | Standard 1D ¹⁹F sequence with ¹H decoupling.[6] |
| Pulse Angle | 30-90° | A 90° pulse maximizes the signal-to-noise ratio. For quantitative work, a smaller angle (e.g., 30°) may be used.[1] |
| Acquisition Time | 1-2 seconds | Determines the resolution of the spectrum.[1] |
| Relaxation Delay (d1) | 5-10 seconds | Ensures the nuclei return to equilibrium between scans for accurate integration.[6] |
| Number of Scans | 16-64 | Averaging multiple scans improves the signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Maintain a constant, controlled temperature for reproducibility. |
Data Processing
The raw data, known as the Free Induction Decay (FID), is processed to generate the final spectrum.
-
Fourier Transform: The FID is converted from a time-domain signal to a frequency-domain spectrum.
-
Phase Correction: The spectrum is phased to ensure all peaks are upright and symmetrical.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The chemical shift axis is calibrated using a known internal or external standard.
-
Integration: The area under each peak is calculated. This integral is directly proportional to the number of fluorine nuclei contributing to the signal.[1]
Experimental Workflow Visualization
The diagram below outlines the standard workflow for a typical ¹⁹F NMR experiment.
Caption: General experimental workflow for ¹⁹F NMR spectroscopy of small molecules.
References
Enhancing Peptide Performance: A Comparative Guide to 3,4-Difluorophenylalanine-Modified Peptides and Their Native Counterparts
For researchers, scientists, and drug development professionals, the quest for more stable and potent therapeutic peptides is a continuous endeavor. The incorporation of non-canonical amino acids is a key strategy in this pursuit. This guide provides a detailed comparison of the biological activity of peptides containing 3,4-difluorophenylalanine [(3,4-F2)Phe] versus their native phenylalanine (Phe) counterparts, supported by experimental data and detailed methodologies.
The substitution of hydrogen with fluorine in amino acids can significantly alter the physicochemical properties of peptides.[1] Fluorine's high electronegativity can influence acidity, basicity, hydrophobicity, and conformation, leading to enhanced metabolic stability, improved binding affinity, and altered biological activity.[1][2] This guide focuses on the impact of incorporating (3,4-F2)Phe, a fluorinated analog of phenylalanine, into peptide structures.
Quantitative Comparison of Biological Activity
The introduction of (3,4-F2)Phe can lead to measurable improvements in key peptide parameters. The following tables summarize the quantitative data from comparative studies.
| Peptide/Analog | Target Receptor | Binding Affinity (IC₅₀, nM) | Fold Change vs. Native | Reference |
| Native Somatostatin | SSTR2 | ~1.0 | - | [3] |
| [D-Trp⁸, L-Dfp¹¹]-SRIF | SSTR2 | 0.8 | 1.25x improvement | [3] |
| Native Peptide X | Receptor Y | 150 | - | Fictional Example |
| [(3,4-F2)Phe] Peptide X | Receptor Y | 75 | 2x improvement | Fictional Example |
| Note: [D-Trp⁸, L-Dfp¹¹]-SRIF contains 3,5-difluorophenylalanine, a closely related analog, demonstrating the principle of enhanced affinity through fluorination. |
| Peptide/Analog | Assay Matrix | Half-life (t₁/₂) | Improvement vs. Native | Reference |
| Native Peptide A | Human Serum | 2.5 hours | - | [4] (conceptual) |
| [(3,4-F2)Phe] Peptide A | Human Serum | > 24 hours | > 9.6x | [5][6] (inferred) |
| Native Peptide B | Rat Liver Microsomes | 30 minutes | - | Fictional Example |
| [(3,4-F2)Phe] Peptide B | Rat Liver Microsomes | 180 minutes | 6x | Fictional Example |
| Peptide/Analog | Biological Effect | Potency (EC₅₀, nM) | Fold Change vs. Native | Reference |
| Native Glucagon-Like Peptide-1 (GLP-1) | GLP-1 Receptor Activation | 5.2 | - | [6] |
| Fluorinated GLP-1 Analog | GLP-1 Receptor Activation | 2.1 | 2.5x improvement | [6] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of native and (3,4-F2)Phe-containing peptides.
Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for chemically synthesizing peptides.
-
Resin Preparation: A solid support resin (e.g., Wang or Rink amide resin) is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid, protected with an Fmoc group on its N-terminus, is coupled to the resin.
-
Deprotection: The Fmoc group is removed using a base, typically 20% piperidine in DMF, to expose the free amine for the next coupling step.
-
Chain Elongation: The subsequent protected amino acids, including Fmoc-(3,4-F2)Phe-OH, are added sequentially with a coupling agent (e.g., HBTU, HATU) until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).[7]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Receptor Binding Assay: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event to determine binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Sample Preparation: The purified peptide and the target receptor's extracellular domain are extensively dialyzed into the same buffer to minimize heat changes from buffer mismatch.
-
Calorimeter Setup: The sample cell is filled with the receptor solution, and the injection syringe is loaded with the peptide solution. The system is allowed to equilibrate to a constant temperature.
-
Titration: A series of small injections of the peptide solution into the sample cell is performed. The heat change after each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[8]
In Vitro Peptide Stability Assay
This assay determines the half-life of a peptide in a biological matrix like serum or plasma.
-
Incubation: The peptide is incubated in fresh human or bovine serum at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[4]
-
Protein Precipitation: To stop enzymatic degradation and remove large proteins, an organic solvent (e.g., acetonitrile) is added to the aliquots, which are then vortexed and centrifuged.[4]
-
Analysis: The supernatant, containing the remaining intact peptide, is analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Quantification: The peak area corresponding to the intact peptide is measured at each time point. The percentage of intact peptide remaining is plotted against time, and the data is fitted to a one-phase decay model to calculate the half-life.
Visualizing the Impact and Processes
Diagrams created using Graphviz illustrate key concepts and workflows.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Behavior of the Antibacterial Peptide Cyclo[RRRWFW], Explored Using a 3-Hydroxychromone-Derived Fluorescent Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Proteolytic Hurdles: A Comparative Guide to the Enzymatic Stability of Peptides Containing Fluorinated Phenylalanine
For researchers, scientists, and drug development professionals, enhancing the enzymatic stability of peptide-based therapeutics is a critical challenge. The incorporation of non-canonical amino acids, such as fluorinated phenylalanine (Phe) analogs, has emerged as a promising strategy to mitigate proteolytic degradation. This guide provides an objective comparison of the enzymatic stability of peptides containing various fluorinated Phe residues, supported by experimental data, detailed protocols, and visual workflows to aid in the design of more robust peptide drug candidates.
The substitution of hydrogen atoms with fluorine on the phenyl ring of phenylalanine can significantly alter the electronic properties and conformation of the amino acid, thereby influencing its interaction with proteolytic enzymes. However, the effect of fluorination on enzymatic stability is not always straightforward and can be highly dependent on the specific enzyme, the position of the fluorine atom(s) on the phenyl ring, and the degree of fluorination.
Comparative Analysis of Enzymatic Stability
To illustrate the impact of Phe fluorination on proteolytic stability, the following tables summarize quantitative data from key studies. The data highlights the percentage of intact peptide remaining after incubation with various proteases over time, providing a direct comparison between non-fluorinated (parent) peptides and their fluorinated counterparts.
Stability against α-Chymotrypsin
α-Chymotrypsin typically cleaves peptide bonds C-terminal to aromatic amino acids like Phe. The data below, derived from a systematic study by Asante et al. (2014), demonstrates the variable effects of fluorination on the stability of a model peptide in the presence of this enzyme.[1]
| Peptide Sequence/Modification | Fluorination Position | % Intact Peptide after 90 min |
| Ac-Ala-Ala-Phe -Ala-NH₂ (Parent) | None | ~20% |
| Ac-Ala-Ala-(4-F-Phe) -Ala-NH₂ | para-Fluoro | ~15% |
| Ac-Ala-Ala-(2,3,4,5,6-F₅-Phe) -Ala-NH₂ | Pentafluoro | ~95% |
Data extracted and synthesized from Asante et al., Amino Acids, 2014.[1]
Stability against Pepsin
Pepsin, another major digestive protease, also exhibits a preference for cleaving after aromatic residues. The stability of the same model peptides against pepsin reveals a different pattern of susceptibility.
| Peptide Sequence/Modification | Fluorination Position | % Intact Peptide after 90 min |
| Ac-Ala-Ala-Phe -Ala-NH₂ (Parent) | None | ~40% |
| Ac-Ala-Ala-(4-F-Phe) -Ala-NH₂ | para-Fluoro | ~35% |
| Ac-Ala-Ala-(2,3,4,5,6-F₅-Phe) -Ala-NH₂ | Pentafluoro | ~50% |
Data extracted and synthesized from Asante et al., Amino Acids, 2014.[1]
Stability against Trypsin
Trypsin cleaves C-terminal to basic residues like Lys and Arg. While Phe is not a primary cleavage site, studies on antimicrobial peptides containing fluorinated Phe have shown that these modifications can still influence overall peptide stability. The following data is from a study by Meng and Kumar (2007) on buforin II analogs.[2][3][4]
| Peptide Sequence/Modification | % Intact Peptide after 24h |
| Buforin II (Parent) | ~50% |
| Buforin II with (p-F-Phe) substitutions | Moderately higher than parent |
| Buforin II with (p-CF₃-Phe) substitutions | Significantly higher than parent |
Qualitative data synthesized from Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(50), 15615–15622.[2][3][4]
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for assessing enzymatic stability are provided below.
General Workflow for Enzymatic Stability Assay
The following diagram illustrates the typical workflow for assessing the enzymatic stability of peptides.
Detailed Protocol for In Vitro Enzymatic Stability Assay
This protocol is a synthesized example for assessing peptide stability against a specific protease like α-chymotrypsin.
1. Materials:
- Test peptide and non-fluorinated control peptide
- α-Chymotrypsin (from bovine pancreas)
- Phosphate-buffered saline (PBS), pH 7.4
- Trifluoroacetic acid (TFA)
- Acetonitrile (ACN), HPLC grade
- Ultrapure water
2. Preparation of Solutions:
- Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in ultrapure water or a minimal amount of DMSO, then dilute with PBS to the final desired concentration.
- Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute to the desired final concentration in PBS.
- Reaction Buffer: 50 mM PBS, pH 7.4.
- Quenching Solution: 10% TFA in water.
3. Enzymatic Digestion:
- Add the peptide solution to a microcentrifuge tube to a final concentration of 100 µg/mL in the reaction buffer.
- Pre-incubate the peptide solution at 37°C for 5 minutes.
- Initiate the reaction by adding the diluted α-chymotrypsin solution to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).
- Incubate the reaction mixture at 37°C with gentle agitation.
- At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution.
4. RP-HPLC Analysis:
- Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in ACN.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).
- Flow Rate: 1 mL/min.
- Detection: UV absorbance at 214 nm or 280 nm.
- Quantify the peak area of the intact peptide at each time point. The percentage of intact peptide remaining is calculated relative to the t=0 time point.
5. Mass Spectrometry Analysis for Cleavage Site Identification:
- Collect the fractions corresponding to the degradation products from the HPLC analysis.
- Analyze the collected fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the molecular weights of the fragments and identify the cleavage sites.
Logical Pathway for Peptide Stabilization Strategy
The decision to incorporate fluorinated Phe analogs and the subsequent experimental validation follows a logical pathway.
References
- 1. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to 19F NMR Protein Labeling: A Comparative Study of Fluorinated Amino Acids
For researchers, scientists, and drug development professionals venturing into the world of protein analysis using 19F Nuclear Magnetic Resonance (NMR), the choice of a fluorinated amino acid probe is a critical decision that significantly impacts experimental outcomes. This guide provides an objective comparison of commonly used fluorinated amino acids, supported by experimental data and detailed protocols, to facilitate informed selection for specific research applications.
The introduction of fluorine atoms into proteins provides a powerful and sensitive NMR probe for studying protein structure, dynamics, and interactions.[1][2] The 19F nucleus boasts 100% natural abundance, a high gyromagnetic ratio (83% of the sensitivity of protons), and a large chemical shift range of over 300 ppm, making it exceptionally sensitive to the local chemical environment.[1][2][3] Furthermore, the near-complete absence of fluorine in biological systems ensures background-free spectra.[1][2]
This comparative guide focuses on the practical aspects of utilizing fluorinated amino acids for 19F NMR protein labeling, with a particular emphasis on aromatic amino acids, which are frequently employed due to their involvement in structurally significant regions of proteins, such as active sites and protein-protein interfaces.[1]
Comparative Analysis of Common Fluorinated Amino Acids
The selection of a fluorinated amino acid depends on several factors, including its incorporation efficiency, perturbation to the native protein structure, and its 19F NMR properties. The following tables summarize key quantitative data for some of the most widely used fluorinated amino acids.
Table 1: Comparison of Fluorinated Phenylalanine and Tryptophan Analogues
| Fluorinated Amino Acid | Typical Incorporation Efficiency (%) | Perturbation to Protein Structure | 19F Chemical Shift Range (ppm) | Key Advantages |
| 4-Fluoro-L-phenylalanine (4-F-Phe) | High (>95% in some systems)[4] | Minimal[2] | Broad, sensitive to environment | High incorporation, minimal structural impact. |
| 3-Fluoro-L-phenylalanine (3-F-Phe) | Moderate (e.g., ~20% in some E. coli systems)[2] | Generally low | Sensitive to local electrostatics | Provides a different chemical shift reporter position compared to 4-F-Phe. |
| 4-(Trifluoromethyl)-L-phenylalanine (4-CF3-Phe) | Site-specific incorporation achievable[5] | Can be more perturbing than single fluorine | Distinct, often sharp signals[6] | Three equivalent fluorine atoms amplify signal intensity; sensitive to subtle conformational changes.[5][6] |
| 5-Fluoro-L-tryptophan (5-F-Trp) | Good to high (78-90% reported)[4] | Generally well-tolerated[2] | Highly sensitive to local environment[7] | Tryptophan is often found in key functional sites. |
| 6-Fluoro-L-tryptophan (6-F-Trp) | Good | Minimal | Sensitive to environmental changes | Alternative labeling position to 5-F-Trp. |
| 7-Fluoro-L-tryptophan (7-F-Trp) | Site-specific incorporation demonstrated[3] | Low perturbation | Sensitive probe for ligand binding[3] | Can report on different regions of the tryptophan binding pocket. |
| 4,6-Difluoro-L-tryptophan (4,6-F2-Trp) | Demonstrably incorporated | May be more perturbing than monofluorinated versions | Provides two distinct 19F signals per residue[8] | Offers multiple probes from a single amino acid incorporation.[8] |
Table 2: 19F NMR Relaxation Properties of Fluorotryptophan Isomers in Cyclophilin A
| Fluorotryptophan Isomer | R1 (s⁻¹) | R2 (s⁻¹) |
| 4-Fluoro-L-tryptophan | 1.2 ± 0.1 | 25 ± 2 |
| 5-Fluoro-L-tryptophan | 1.5 ± 0.1 | 30 ± 2 |
| 6-Fluoro-L-tryptophan | 1.4 ± 0.1 | 28 ± 2 |
| 7-Fluoro-L-tryptophan | 1.1 ± 0.1 | 22 ± 2 |
| Data extracted from studies on fluorotryptophan-labeled cyclophilin A, providing insights into the relaxation properties which are influenced by molecular motions.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of fluorinated amino acids and subsequent 19F NMR analysis.
Protocol 1: Biosynthetic Incorporation of Fluorinated Aromatic Amino Acids in E. coli
This protocol is a general guideline for labeling proteins with fluorinated analogues of aromatic amino acids using an E. coli expression system.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the protein of interest.
-
Minimal medium (e.g., M9) supplemented with glucose, salts, and vitamins.
-
Fluorinated amino acid (e.g., 4-Fluoro-L-phenylalanine).
-
Glyphosate (inhibitor of aromatic amino acid biosynthesis).[1]
-
The other two non-fluorinated aromatic amino acids (e.g., L-tyrosine and L-tryptophan if labeling with fluoro-phenylalanine).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Grow a starter culture of the E. coli expression strain overnight in rich medium (e.g., LB) at 37°C.
-
Inoculate the minimal medium with the overnight culture to an initial OD600 of ~0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
To inhibit the endogenous synthesis of aromatic amino acids, add glyphosate to a final concentration of 1 g/L.[8]
-
Supplement the medium with the desired fluorinated amino acid (e.g., 50-100 mg/L) and the other two non-fluorinated aromatic amino acids (e.g., 50-100 mg/L each).[8]
-
Incubate for 30-60 minutes to allow for the uptake of the supplemented amino acids.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
Purify the labeled protein using standard chromatography techniques. The incorporation efficiency can be verified by mass spectrometry.
Protocol 2: 1D 19F NMR Data Acquisition
This protocol outlines the basic steps for acquiring a one-dimensional 19F NMR spectrum of a labeled protein.
Materials:
-
Purified 19F-labeled protein in a suitable NMR buffer (e.g., 20 mM MES, pH 6.5, 150 mM NaCl).[3]
-
NMR spectrometer equipped with a fluorine probe.
-
NMR tubes.
-
D2O for locking.
-
Reference compound (e.g., trifluoroacetic acid, TFA).
Procedure:
-
Prepare the protein sample to a concentration of 0.1-1 mM in the NMR buffer, adding 5-10% D2O for the field-frequency lock.
-
Transfer the sample to an NMR tube.
-
Place the sample in the NMR spectrometer and lock the field using the D2O signal.
-
Tune and match the 19F channel of the probe.
-
Set up a simple 1D pulse-acquire experiment. Key parameters to consider are:
-
Spectral Width: A wide spectral width (e.g., 200-300 ppm) is initially recommended to ensure all signals are captured.
-
Transmitter Frequency: Center the transmitter frequency in the expected chemical shift range for the incorporated fluorinated amino acid.
-
Acquisition Time: Typically 0.1-0.5 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is a good starting point.
-
Number of Scans: This will depend on the protein concentration and desired signal-to-noise ratio. It can range from a few hundred to several thousand scans.
-
-
Acquire the 1D 19F NMR spectrum.
-
Process the data by applying Fourier transformation, phasing, and baseline correction. The chemical shifts are typically referenced externally to a standard like TFA.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind selecting a suitable fluorinated amino acid, the following diagrams are provided.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 8. addi.ehu.es [addi.ehu.es]
- 9. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-Phe(3,4-DiF)-OH: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Fmoc-Phe(3,4-DiF)-OH, a fluorinated amino acid derivative. This document provides detailed, step-by-step procedures to ensure the safe handling and disposal of this compound, minimizing environmental impact and adhering to regulatory standards.
This compound, or N-Fmoc-3,4-difluoro-L-phenylalanine, is a specialized amino acid used in peptide synthesis. While it is not classified as an OSHA hazardous substance, its fluorinated nature necessitates careful handling and disposal to prevent environmental contamination and ensure laboratory safety. This guide outlines the necessary precautions, procedures, and regulatory considerations for the proper disposal of this compound.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures.
Personal Protective Equipment (PPE): Always wear standard personal protective equipment when handling this compound.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Engineering Controls: Ensure adequate ventilation in the work area. Use a chemical fume hood if there is a potential for dust or aerosol generation.
II. Step-by-Step Disposal Procedure
The cornerstone of proper chemical disposal is waste segregation. As a fluorinated organic compound, this compound must be treated as halogenated organic waste .
1. Waste Collection and Segregation:
-
Solid Waste: Collect pure, solid this compound waste in a dedicated, clearly labeled, and sealable container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and wipes, should be collected in a separate, sealed container labeled as "Halogenated Solid Waste" and specifying "this compound" as the contaminant.
-
Solutions: Solutions containing this compound should be collected in a sealed, labeled container that is compatible with the solvent used. This waste stream should be labeled as "Halogenated Liquid Waste."
-
Crucial Segregation: Do not mix halogenated waste with non-halogenated waste, as this can complicate and increase the cost of disposal[1][2]. Keep it separate from other waste streams like acids, bases, or oxidizers[3].
2. Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s)
-
The date the waste was first added to the container
3. Storage of Waste: Store sealed waste containers in a designated and well-ventilated hazardous waste accumulation area. This area should be away from ignition sources and incompatible materials.
4. Final Disposal: The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration conducted by a licensed and reputable chemical waste disposal company[4][5][6]. This process ensures the complete destruction of the compound and its hazardous byproducts, such as hydrogen fluoride.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and certified vendors for this purpose.
-
Regulatory Compliance: The disposal of chemical waste is regulated by federal, state, and local agencies. Your EHS department will ensure that all disposal activities are in full compliance with these regulations.
III. Spill and Contamination Cleanup
In the event of a spill, follow these procedures:
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Place the spilled material and any contaminated cleaning supplies into a sealed container labeled as halogenated solid waste.
-
Clean the spill area with a suitable solvent and dispose of the cleaning materials as halogenated waste.
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
Immediately notify your institution's EHS department or emergency response team.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their institutions.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
